molecular formula C20H15N B100077 1,2-Diphenyl-1H-indole CAS No. 18434-12-3

1,2-Diphenyl-1H-indole

Cat. No.: B100077
CAS No.: 18434-12-3
M. Wt: 269.3 g/mol
InChI Key: BRIKLJCDBBFRAE-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-indole is a high-purity organic compound that serves as a privileged scaffold in medicinal chemistry and pharmaceutical research. Its core structure is part of a significant class of molecules investigated for modulating inflammatory pathways. Research indicates that this indole derivative is a key synthetic precursor to more complex molecules, such as DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], which has demonstrated the ability to modulate the interaction between interleukin-1 beta (IL-1β) and its receptor, IL-1R1 . The IL-1β signaling pathway is a crucial therapeutic target in autoimmune diseases and chronic inflammatory conditions, including periodontal disease . The primary research value of this compound lies in its utility for structure-activity relationship (SAR) studies. Synthetic modifications at the 1, 2, and 3 positions of the indole core can significantly alter biological activity, enabling the development of derivatives that either enhance or diminish pro-inflammatory cytokine production (e.g., IL-6, IL-8) in human cell-based assays . This makes it an invaluable tool for discovering new therapeutics that regulate the host inflammatory response. Furthermore, indole derivatives are widely studied for their versatile synthetic accessibility and diverse pharmacological potential, which includes anticancer, antioxidant, and antimicrobial activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,2-diphenylindole
Source PubChem
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InChI

InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKLJCDBBFRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066376
Record name 1H-Indole, 1,2-diphenyl-
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Molecular Weight

269.3 g/mol
Source PubChem
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CAS No.

18434-12-3
Record name 1,2-Diphenyl-1H-indole
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Record name 1,2-Diphenylindole
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Record name 1H-Indole, 1,2-diphenyl-
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Record name 1,2-diphenyl-1H-indole
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Record name 1,2-DIPHENYLINDOLE
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Foundational & Exploratory

1,2-Diphenyl-1H-indole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Diphenyl-1H-indole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is crucial for its application in synthesis and medicinal chemistry. This guide provides a detailed overview of its core attributes, supported by experimental data and procedural insights.

Chemical Structure and Properties

This compound is an organic compound featuring a fused benzene and pyrrole ring system, which forms the indole core.[1] This core structure is substituted with phenyl groups at the 1 and 2 positions.[1] The presence of these aromatic rings contributes to the molecule's high stability due to resonance.[1] The indole moiety is a significant pharmacophore found in various biologically active compounds.[2][3]

The chemical and physical properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₅N[1][4][5]
Molecular Weight 269.34 g/mol [4][5]
IUPAC Name 1,2-diphenylindole[4]
Synonyms 1,2-Diphenylindole, N,2-Diphenylindole[1][5]
CAS Number 18434-12-3[1][5]
Appearance Typically a solid at room temperature[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for this compound and its Derivatives

TechniqueData HighlightsReference
¹H NMR Spectra for various derivatives show characteristic aromatic proton signals. For example, for 3-decyl-1,2-Diphenyl-1H-indole, signals appear at δ 7.73–7.66 (m, 1H), 7.31 (dd, J = 10.2, 4.7 Hz, 3H), 7.28–7.21 (m, 4H), 7.21–7.12 (m, 6H).[6]
¹³C NMR For 3-decyl-1,2-Diphenyl-1H-indole, characteristic peaks are observed at δ 138.7, 137.8, 137.08, 132.4, 130.7, 129.05, 128.5, 128.1, 128.0, 127.3, 126.7, 122.4, 120.1, 119.4, 116.1, 110.6.[6]
IR Spectroscopy IR spectra of related indole derivatives show characteristic bands for N-H stretching (around 3364 cm⁻¹), C=C aromatic stretching (1504-1597 cm⁻¹), and C-N stretching (around 1321 cm⁻¹).[7]
Mass Spectrometry The mass spectrum of this compound shows a top peak at m/z 269.[4]

Experimental Protocols

The synthesis of indole derivatives can be achieved through various methods. The Fischer indole synthesis is a classic and widely used method.[8]

Fischer Indole Synthesis

This reaction produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[8]

General Procedure:

  • React phenylhydrazine with a suitable ketone (e.g., 1-phenylpentan-1-one for 3-substituted indoles) to form a phenylhydrazone.[6][8]

  • The resulting phenylhydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, hydrochloric acid, or zinc chloride) to yield the indole.[8][9]

The mechanism for the Fischer Indole Synthesis is illustrated below.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone Ketone Ketone Ketone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Isomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminoacetal Aminoacetal Diimine->Aminoacetal Cyclization Indole Indole Aminoacetal->Indole -NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indoles

A modern approach involves the palladium-catalyzed C-H functionalization of indoles with aryl halides.[10]

General Procedure:

  • In a screw-cap vial under air, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the appropriate aryl-halide (1.20 mmol), and the indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.[10]

  • The mixture is vigorously stirred at 110 °C for 18 hours.[10]

  • After cooling to room temperature, the reaction mixture is partitioned between 1M HCl and ethyl acetate.[10]

  • The layers are separated, and the aqueous layer is further extracted with ethyl acetate.[10]

  • The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[10]

The general workflow for synthesis and purification is depicted below.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: Indole, Aryl Halide, Catalyst, Solvent Start->Reaction_Setup Heating Heating and Stirring (e.g., 110°C, 18h) Reaction_Setup->Heating Workup Aqueous Workup: Extraction with Organic Solvent Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization Final_Product Pure Indole Derivative Characterization->Final_Product

Caption: General Experimental Workflow for Indole Synthesis.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown notable biological activities. For instance, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives can regulate the production of pro-inflammatory cytokines.[6] These compounds have been observed to affect cytokine production in human gingival fibroblasts following induction by Interleukin-1 beta (IL-1β).[6]

The indole scaffold is a versatile pharmacophore present in numerous natural products with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[2] The biological activity is often related to the chemical structure of the indole bicyclic skeleton, with substituents at the C2 and C3 positions playing a crucial role.[2]

The proposed signaling pathway for the anti-inflammatory action of DPIE derivatives is shown below.

Signaling_Pathway IL-1b IL-1β IL-1R1 IL-1 Receptor 1 (IL-1R1) IL-1b->IL-1R1 Binds to Signaling_Cascade Intracellular Signaling Cascade IL-1R1->Signaling_Cascade Activates DPIE DPIE Derivatives DPIE->IL-1R1 Possible Binding and Modulation Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Cascade->Cytokine_Production Leads to Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Proposed Modulation of IL-1β Signaling by DPIE Derivatives.

References

A Technical Guide to 1,2-Diphenyl-1H-indole: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diphenyl-1H-indole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and a summary of the biological activities exhibited by structurally related indole derivatives.

Core Data Summary

Below is a table summarizing the key identifiers for this compound.

IdentifierValueReference
IUPAC Name 1,2-diphenylindole[1]
Systematic Name This compound[1]
CAS Number 18434-12-3[1]
Molecular Formula C₂₀H₁₅N[1]
Molecular Weight 269.34 g/mol

Experimental Protocols: Synthesis of Indole Derivatives

The synthesis of 1,2-disubstituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and versatile method for indole ring formation.[2][3][4] Additionally, modern palladium-catalyzed cross-coupling reactions offer an efficient route to functionalized indoles.

Fischer Indole Synthesis (General Protocol)

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][4] For the synthesis of this compound, N,N-diphenylhydrazine and desoxybenzoin (1,2-diphenylethanone) would be the logical starting materials.

Reaction: N,N-Diphenylhydrazine + 1,2-Diphenylethanone → this compound

Experimental Procedure (Representative):

  • Equimolar amounts of N,N-diphenylhydrazine and 1,2-diphenylethanone are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • A catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride) is added to the mixture.[4]

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

DOT Script for Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification N,N-Diphenylhydrazine N,N-Diphenylhydrazine Mixing Mixing N,N-Diphenylhydrazine->Mixing 1,2-Diphenylethanone 1,2-Diphenylethanone 1,2-Diphenylethanone->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Mixing->Acid_Catalyst Reflux Reflux Acid_Catalyst->Reflux Quenching Quenching Reflux->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

Biological Activities of Structurally Related Indole Derivatives

While specific quantitative biological data for this compound is not extensively available in the cited literature, numerous studies have reported the biological activities of structurally similar indole derivatives. These findings suggest potential areas of therapeutic interest for this class of compounds.

Antimicrobial Activity

A variety of indole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The tables below summarize the minimum inhibitory concentration (MIC) values for selected indole compounds against various microorganisms.

Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)

CompoundS. aureusMRSAE. coliB. subtilisReference
Indole-Thiadiazole Derivative (2c)->ciprofloxacin-3.125[5]
Indole-Triazole Derivative (3d)->ciprofloxacin--[5]
Indole-Triazole Derivative (3c)---3.125[5]
2-Phenyl-1H-indole Derivatives---MIC < 100[6]

Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)

CompoundC. albicansC. kruseiReference
Indole-Triazole/Thiadiazole Derivatives-More effective than fluconazole[5]
Indole-Triazole Derivative (3d)--[5]
Halogenated Indole Derivatives-Potent activity[7]
Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives, revealing cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 3: Anticancer Activity of Indole Derivatives (IC₅₀ in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-Phenylindole linked Imidazolothiazole (3a)MCF-7 (Breast)1.31 ± 0.8[8]
Indole-Sulfonamide (4-chloro derivative)MOLT-3 (Leukemia)46.23[9]
Indole-Sulfonamide (4-chloro derivative)HepG2 (Liver)69.68[9]
Indole-Sulfonamide (4-chloro derivative)A549 (Lung)71.68[9]
Trisindole DerivativeMOLT-3 (Leukemia)5.49–53.84[9]
Indole-based Bcl-2 Inhibitor (U2)MCF-7 (Breast)1.2 ± 0.02[10]
Indole-based Bcl-2 Inhibitor (U3)MCF-7 (Breast)11.10 ± 0.07[10]
Anti-inflammatory Activity

A derivative of this compound, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to modulate the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism of action. This activity is linked to the interleukin-1β (IL-1β) signaling pathway.[11]

Signaling Pathway Involvement

The derivative DPIE has been found to interact with the IL-1 receptor 1 (IL-1R1), thereby modulating the downstream signaling cascade initiated by IL-1β. This pathway is crucial in the inflammatory response.

DOT Script for IL-1β Signaling Pathway Modulated by DPIE:

IL1B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1B IL-1β IL-1R1 IL-1R1 IL-1B->IL-1R1 Binds DPIE DPIE (this compound derivative) DPIE->IL-1R1 Modulates Binding Signaling_Cascade Downstream Signaling Cascade IL-1R1->Signaling_Cascade Activates NF-kB_Activation NF-κB Activation Signaling_Cascade->NF-kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF-kB_Activation->Gene_Expression Cellular_Response Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) Gene_Expression->Cellular_Response

Caption: Proposed mechanism of DPIE in modulating the IL-1β signaling pathway.

This technical guide serves as a foundational resource for researchers interested in this compound and its analogs. The provided information on its synthesis and the biological activities of related compounds highlights the potential of this chemical scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,2-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, 1,2-diphenyl-1H-indole stands out as a significant scaffold in medicinal chemistry and materials science. Its synthesis, evolving from classical condensation reactions to modern cross-coupling methodologies, reflects the broader advancements in organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailed experimental protocols for key reactions, and a comparative analysis of synthetic strategies.

Historical Perspective and Discovery

The synthesis of the this compound framework is intrinsically linked to the development of fundamental indole syntheses. The journey to this specific molecule can be understood as a two-stage process: the initial formation of the 2-phenylindole core, followed by the arylation of the indole nitrogen.

The first conceptual step, the synthesis of 2-phenyl-1H-indole, is most classically achieved through the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[1] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains a robust and widely used method for indole ring formation.[1][2] The reaction of phenylhydrazine and acetophenone to yield 2-phenylindole is a textbook example of this venerable reaction.

The second crucial step, the N-arylation of the indole ring to introduce the second phenyl group, has been historically accomplished via the Ullmann condensation . Developed by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol has been the traditional method for forming aryl-nitrogen bonds, though often requiring harsh reaction conditions.[1][3]

More contemporary approaches to N-arylation have been dominated by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . Since its development in the mid-1990s, this powerful and versatile method has allowed for the formation of C-N bonds under significantly milder conditions and with broader substrate scope compared to the classical Ullmann reaction.[4][5]

While the exact first synthesis of this compound is not definitively pinpointed in the readily available literature, its synthesis would have become feasible following the discovery and refinement of these key named reactions.

Core Synthetic Strategies

The synthesis of this compound is primarily approached through a convergent strategy, involving the initial synthesis of 2-phenyl-1H-indole, followed by its N-phenylation.

Synthesis_Strategy cluster_step1 Step 1: Synthesis of 2-Phenyl-1H-indole cluster_step2 Step 2: N-Phenylation Phenylhydrazine Phenylhydrazine Fischer Synthesis Fischer Synthesis Phenylhydrazine->Fischer Synthesis Acetophenone Acetophenone Acetophenone->Fischer Synthesis 2-Phenyl-1H-indole 2-Phenyl-1H-indole Fischer Synthesis->2-Phenyl-1H-indole N-Arylation Ullmann or Buchwald-Hartwig 2-Phenyl-1H-indole->N-Arylation Aryl Halide Phenyl Halide Aryl Halide->N-Arylation This compound This compound N-Arylation->this compound

Caption: General synthetic strategy for this compound.

Fischer Indole Synthesis of 2-Phenyl-1H-indole

The Fischer indole synthesis involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and acetophenone.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Condensation Condensation (-H₂O) Phenylhydrazine->Condensation Acetophenone Acetophenone Acetophenone->Condensation Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Tautomerization Tautomerization Phenylhydrazone->Tautomerization Enehydrazine Enehydrazine Intermediate Tautomerization->Enehydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Di-imine Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Cyclization_Aromatization Cyclization & Aromatization (-NH₃) Di-imine->Cyclization_Aromatization 2-Phenylindole 2-Phenyl-1H-indole Cyclization_Aromatization->2-Phenylindole

Caption: Mechanistic pathway of the Fischer indole synthesis.

N-Arylation of 2-Phenyl-1H-indole

This classical copper-catalyzed method involves the reaction of 2-phenyl-1H-indole with an aryl halide in the presence of a base at elevated temperatures. Modern modifications often include the use of ligands to improve reaction efficiency and lower the required temperature.

Ullmann_Condensation 2-Phenylindole 2-Phenyl-1H-indole Base Base 2-Phenylindole->Base Indolide_Anion Indolide Anion Base->Indolide_Anion Cu_Indolide Copper Indolide Complex Indolide_Anion->Cu_Indolide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Indolide Oxidative_Addition Oxidative Addition Cu_Indolide->Oxidative_Addition Aryl_Halide Phenyl Halide Aryl_Halide->Oxidative_Addition Cu_Complex Cu(III) Intermediate Oxidative_Addition->Cu_Complex Reductive_Elimination Reductive Elimination Cu_Complex->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Ullmann condensation for N-arylation.

A more modern and often milder alternative, the Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine ligand to couple 2-phenyl-1H-indole with an aryl halide.

Buchwald_Hartwig_Amination Pd_Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd_Catalyst->Oxidative_Addition Aryl_Halide Phenyl Halide Aryl_Halide->Oxidative_Addition Pd_Complex1 Pd(II) Complex Oxidative_Addition->Pd_Complex1 Ligand_Exchange Ligand Exchange Pd_Complex1->Ligand_Exchange 2-Phenylindole 2-Phenyl-1H-indole Base Base 2-Phenylindole->Base Base->Ligand_Exchange Pd_Complex2 Pd(II) Amido Complex Ligand_Exchange->Pd_Complex2 Reductive_Elimination Reductive Elimination Pd_Complex2->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps, allowing for a comparison of the different methodologies.

Table 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂None (neat)1700.172-80[6]
Polyphosphoric acidNone (neat)100-1200.17-[7]
Glacial Acetic AcidEthanolReflux1-[8]

Table 2: Synthesis of this compound via N-Arylation of 2-Phenyl-1H-indole

MethodCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
UllmannCuIN,N'-dimethylethylenediamineK₂CO₃Dioxane130-High[2]
UllmannCuItrans-N,N'-dimethyl-1,2-cyclohexanediamineCs₂CO₃Toluene11024High[9]
Buchwald-HartwigPd₂(dba)₃Bulky, electron-rich phosphinesNaOt-BuToluene100-High[10][11]

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Acetophenone phenylhydrazone

  • Anhydrous zinc chloride, powdered

Procedure:

  • In a tall beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.

  • The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will commence.

  • Remove the beaker from the oil bath and continue stirring for 5 minutes.

  • To prevent solidification into a hard mass, add 200 g of a 1:4 mixture of concentrated hydrochloric acid and water to the hot mixture.

  • Boil the resulting mixture for several minutes to dissolve the solids.

  • Allow the mixture to cool, which will cause the crude 2-phenylindole to precipitate.

  • Collect the crude product by filtration, wash with water, and then with 20% acetic acid.

  • Recrystallize the crude product from ethanol to afford pure 2-phenyl-1H-indole.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Ullmann Condensation)

This protocol is a general procedure based on modern Ullmann-type couplings.[8][9]

Materials:

  • 2-Phenyl-1H-indole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-phenyl-1H-indole (1.0 mmol), copper(I) iodide (0.1 mmol), and the diamine ligand (0.2 mmol).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol) and the aryl halide (iodobenzene, 1.2 mmol).

  • Add the anhydrous solvent (dioxane or toluene, 5 mL).

  • Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Palladium-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Buchwald-Hartwig Amination)

This protocol is a general procedure based on the Buchwald-Hartwig amination methodology.[10][11]

Materials:

  • 2-Phenyl-1H-indole

  • Aryl bromide or chloride (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 2-phenyl-1H-indole (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for the required time (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography on silica gel to obtain this compound.

Conclusion

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. From the classical, often harsh conditions of the Fischer indole synthesis and Ullmann condensation to the milder, more versatile palladium-catalyzed Buchwald-Hartwig amination, the approaches to this valuable scaffold have become increasingly sophisticated. This guide provides researchers and drug development professionals with a comprehensive historical and practical framework for the synthesis of this compound, enabling informed decisions in the design and execution of synthetic routes to this and related privileged structures. The continued development of catalytic systems promises even more efficient and sustainable methods for the construction of such important heterocyclic compounds in the future.

References

A Technical Guide to the Biological Activity of 1,2-Diphenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-diphenyl-1H-indole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves established methods of indole ring formation, followed by functionalization. A common and versatile approach is the Fischer indole synthesis. Subsequent modifications, such as N-alkylation, N-arylation, or substitution at the C3 position, allow for the creation of a diverse library of compounds.

General Experimental Protocol: Synthesis

A representative synthetic route involves the C-N bond formation between aryl halides and 2-phenyl-1H-indole, followed by the introduction of various substituents. For instance, to synthesize 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives, C-N bond formation between an aryl halide and 2-phenyl-1H-indole is first conducted. Subsequently, a 2-aminoethyl group can be introduced at the 3-position of the indole ring via a multi-step process[1]. The final products are typically purified by column chromatography and characterized using spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry[1][2].

G A 2-Phenyl-1H-indole D 1-Aryl-2-phenyl-1H-indole A->D C-N Coupling B Aryl Halide B->D C Base, Catalyst (e.g., CuI, Pd-based) C->D F Functionalized this compound D->F C3-Functionalization E Reagents for C3 substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) E->F H Target this compound Derivatives F->H G Further Derivatization G->H

Caption: General synthesis scheme for this compound derivatives.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action
  • Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, 1,1,3-tri(3-indolyl)cyclohexane, a related indole compound, induces apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome-c from mitochondria, and subsequent activation of caspases-9 and -3.[6] This process is often mediated by an increase in reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) stress-related pathway.[6]

  • Tubulin Polymerization Inhibition: Certain indole derivatives function as microtubule-targeting agents. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately cell death.[7]

  • Kinase Inhibition: Some compounds act as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]

  • Inhibition of Signaling Pathways: The anticancer effects can also be attributed to the modulation of critical cell signaling pathways like the NF-κB/PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5]

G Indole This compound Derivative ROS ↑ ROS Production Indole->ROS Bcl2 Bcl-2 Indole->Bcl2 Inhibits Bax Bax Indole->Bax Promotes Mito Mitochondrion ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Indole Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Potential Therapeutic Targets of 1,2-Diphenyl-1H-indole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on 1,2-Diphenyl-1H-indole analogs, a class of synthetic compounds demonstrating significant potential across various therapeutic areas. The versatile indole scaffold, particularly with phenyl substitutions at the 1 and 2 positions, has been the subject of extensive investigation, revealing a range of biological activities. This document consolidates key findings on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Anticancer Activity

This compound analogs have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics and induce apoptosis.

Therapeutic Target: Tubulin Polymerization Inhibition

A significant number of this compound derivatives function as tubulin polymerization inhibitors.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[3] This disruption leads to a stable arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[3]

The following table summarizes the inhibitory activity of various this compound analogs on tubulin polymerization and their cytotoxic effects on different cancer cell lines.

Compound ID/SeriesTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (nM)Reference
Arylthioindole (ATI) 3Tubulin Assembly3.3MCF-752[3]
Arylthioindole (ATI) 4Tubulin Assembly2.0MCF-713[3]
Indole 33SAG-induced Hedgehog signaling-HeLa-[3]
Indole 44SAG-induced Hedgehog signaling-HeLa-[3]
Indole 81SAG-induced Hedgehog signaling-NIH3T3 Shh-Light II19, 72, 38 (respectively)[3]
6- and 7-heterocyclyl-1H-indole derivative 1kTubulin Polymerization0.58 ± 0.06MCF-74.5 ± 1[4]
Indole derivative 5mTubulin Polymerization0.37 ± 0.07Various110 - 1400[4]
Indole derivative 18gTubulin Assembly1.4 ± 0.02MCF-7170 ± 20[4]
Therapeutic Target: Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Certain indole-based compounds have been designed to inhibit Bcl-2, thereby promoting apoptosis in cancer cells.[5][6]

Compound IDTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
U2Bcl-21.2 ± 0.02MCF-7, A549, MDA-MB-2310.83 ± 0.11, 0.73 ± 0.07, 5.22 ± 0.55[6]
U3Bcl-211.10 ± 0.07MCF-7, A549, MDA-MB-2311.17 ± 0.10, 2.98 ± 0.19, 4.07 ± 0.35[6]

Anti-inflammatory Activity

Select this compound analogs have demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Therapeutic Target: Pro-inflammatory Cytokine Production

Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Chronic inflammation is implicated in numerous diseases. Derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been shown to modulate the binding of Interleukin-1 beta (IL-1β) to its receptor (IL-1R1), thereby affecting the downstream production of pro-inflammatory cytokines like IL-6 and IL-8.[7]

Antimicrobial Activity

The indole nucleus is a common scaffold in molecules with antimicrobial properties.[8] this compound analogs have been investigated for their activity against a range of bacterial and fungal pathogens.

Therapeutic Target: Bacterial and Fungal Growth Inhibition

The mechanism of antimicrobial action for many indole derivatives involves the disruption of microbial membranes or the inhibition of essential enzymes.

The following table presents the MIC values of various this compound analogs against different microbial strains.

Compound SeriesBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
SMJ-2Multidrug-resistant Gram-positive bacteria0.25 - 2--[5]
SMJ-4Multidrug-resistant Gram-positive bacteria0.25 - 16--[5]
Indole-triazole derivativesS. aureus, MRSA, E. coli, B. subtilis3.125 - 50C. albicans, C. krusei3.125 - 50[9]
Indole hybridized diazenyl derivativesE. coli, K. pneumonia1.95 - 7.81--[10]
2-Phenyl-1H-indolesPseudomonas sp., Enterobacter sp., Bacillus sp.<100--[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Analogs

A general procedure for the synthesis of this compound analogs involves a multi-step reaction. For instance, the synthesis of 2-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide derivatives begins with the reaction of substituted phenyl sulfonylhydrazides with a morpholine derivative of indole 3-carboxaldehyde.[12]

General Synthesis Workflow

G General Synthesis Workflow for this compound Analogs cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted Phenyl Sulfonylhydrazide Substituted Phenyl Sulfonylhydrazide Multistep Chemical Reactions Multistep Chemical Reactions Substituted Phenyl Sulfonylhydrazide->Multistep Chemical Reactions Morpholine derivative of Indole 3-carboxaldehyde Morpholine derivative of Indole 3-carboxaldehyde Morpholine derivative of Indole 3-carboxaldehyde->Multistep Chemical Reactions This compound Analog This compound Analog Multistep Chemical Reactions->this compound Analog

Caption: General synthesis workflow for this compound analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13] The polymerization is monitored by the increase in optical density at 340 nm.

Protocol:

  • Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

  • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin Polymerization Assay Workflow

G Tubulin Polymerization Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Test Compound Add Test Compound Prepare Reaction Mixture->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Analyze Data Analyze Data Measure Absorbance (340 nm)->Analyze Data Calculate IC50 Calculate IC50 Analyze Data->Calculate IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Bcl-2 Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against the Bcl-2 protein.

Protocol:

  • Coat a 96-well plate with a monoclonal antibody specific for Bcl-2.

  • Add Bcl-2 standard dilutions and test compounds to the wells.

  • Incubate to allow Bcl-2 to bind to the capture antibody.

  • Wash the wells and add a detection antibody specific for Bcl-2.

  • Incubate and wash, then add a horseradish peroxidase (HRP)-labeled secondary antibody.

  • After a final incubation and wash, add a substrate solution to produce a colorimetric signal.

  • Measure the absorbance at 450 nm and calculate the IC50 value.[3]

Anti-inflammatory Activity Assay (Cytokine Inhibition)

This cell-based assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[2]

Protocol:

  • Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate for a specified period (e.g., 6 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercial ELISA kit.

  • Calculate the percentage of cytokine inhibition and determine the IC50 value.[1][2]

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through the modulation of key cellular signaling pathways.

Apoptosis Pathway

Inhibition of tubulin polymerization and Bcl-2 by this compound analogs ultimately leads to the activation of the apoptotic cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent activation of caspase-dependent apoptosis. Bcl-2 inhibition directly lowers the threshold for apoptosis by allowing pro-apoptotic proteins to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

Apoptosis Signaling Pathway

G Apoptosis Signaling Pathway This compound Analog This compound Analog Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound Analog->Tubulin Polymerization Inhibition Bcl-2 Inhibition Bcl-2 Inhibition This compound Analog->Bcl-2 Inhibition Mitotic Arrest Mitotic Arrest Tubulin Polymerization Inhibition->Mitotic Arrest Cytochrome c Release Cytochrome c Release Bcl-2 Inhibition->Cytochrome c Release Caspase Activation Caspase Activation Mitotic Arrest->Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction by this compound analogs.

NF-κB Signaling Pathway

The anti-inflammatory effects of some indole derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. Indole compounds can inhibit this pathway at various points, such as by preventing the phosphorylation of IκBα.[1]

NF-κB Signaling Pathway

G NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation & Degradation NF-kB Nuclear Translocation NF-kB Nuclear Translocation IkB Phosphorylation & Degradation->NF-kB Nuclear Translocation Gene Transcription Gene Transcription NF-kB Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Indole Analog Inhibition Indole Analog Inhibition Indole Analog Inhibition->IKK Activation

Caption: Inhibition of the NF-κB signaling pathway by indole analogs.

This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

The 1,2-Diphenyl-1H-indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2-diphenyl-1H-indole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the non-coplanar orientation of the two phenyl rings relative to the indole core, allows for precise interactions with a multitude of biological targets. This feature, combined with the synthetic tractability of the indole ring, has established it as a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its ability to mimic protein structures and participate in various non-covalent interactions makes it an exceptional scaffold in drug discovery.[1] The fusion of a benzene ring to a pyrrole ring creates a planar, electron-rich system that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The this compound subclass elevates this potential by introducing two additional aromatic rings. These phenyl groups provide extended opportunities for molecular recognition, enabling compounds based on this core to target a wide array of biological pathways with high affinity and selectivity. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential across several disease areas, including oncology, inflammation, infectious diseases, and neurology.[3][4][5]

Synthetic Strategies

The construction of the this compound core can be achieved through several synthetic methodologies. The most prominent and versatile of these is the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and reliable method for constructing the indole ring.[6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an appropriate aldehyde or ketone.[1][6]

To synthesize the this compound core, the reaction would proceed by condensing N,N-diphenylhydrazine (or a substituted variant) with desoxybenzoin (1,2-diphenylethan-1-one). The resulting hydrazone undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final aromatic indole product.[6]

A general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps A N,N-Diphenylhydrazine C Condensation A->C B Desoxybenzoin (1,2-Diphenylethan-1-one) B->C E [3,3]-Sigmatropic Rearrangement C->E Hydrazone Intermediate D Acid Catalyst (e.g., PPA, ZnCl2) D->E F Cyclization & Aromatization E->F G This compound F->G Elimination of NH3

Caption: General workflow for Fischer Indole Synthesis of the this compound core.

Palladium-Catalyzed Methods

Modern synthetic organic chemistry has introduced palladium-catalyzed cross-coupling reactions as powerful tools for constructing C-N and C-C bonds. A palladium-catalyzed approach can be used to synthesize 2-aryl indoles through the heteroannulation of 2-haloanilines with terminal alkynes (a modified Sonogashira coupling followed by cyclization).[8] While less direct for the 1,2-diphenyl scaffold, variations of Buchwald-Hartwig amination could be envisioned to form the N-phenyl bond, followed by other cyclization strategies.

Experimental Protocol: Fischer Indole Synthesis of 1,2-Diphenyl-3-propyl-1H-indole

The following protocol is adapted from a reported synthesis of a C3-substituted this compound derivative.[3]

Materials:

  • 1-phenylpentan-1-one

  • N,N-diphenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 1-phenylpentan-1-one (1.0 mmol) and N,N-diphenylhydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) is refluxed for 4 hours to form the corresponding hydrazone.

  • The solvent is removed under reduced pressure.

  • Polyphosphoric acid (10 g) is added to the crude hydrazone, and the mixture is heated to 150°C with stirring for 30 minutes.

  • The reaction mixture is cooled to room temperature and then carefully poured into ice-water (100 mL).

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 1,2-diphenyl-3-propyl-1H-indole.

Pharmacological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have been explored for a wide range of therapeutic applications, demonstrating its versatility.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase (COX) enzymes.[9][10] The this compound scaffold has been incorporated into designs for novel anti-inflammatory agents.

One study synthesized DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives and evaluated their effects on pro-inflammatory cytokine production in IL-1β-stimulated human oral cells.[3] Several compounds showed significant inhibitory effects on the production of inflammatory mediators.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound ID Structure/Substituents Target Cell Line Assay Result (IC50 or % Inhibition)
9d [3] C3-octyl IL-1β-stimulated hGFs IL-6 Production ~55% inhibition at 10 µM
9e [3] C3-decyl IL-1β-stimulated hGFs IL-6 Production ~60% inhibition at 10 µM
4dc [11] Indole derivative (not 1,2-diphenyl) RAW-Lucia™ ISG cells STING Inhibition IC50 = 0.14 µM

| 13e [12] | Indole-3-hydrazone | Ovine COX-1/COX-2 | Enzyme Inhibition | COX-1 IC50 > 100 µM; COX-2 IC50 = 0.11 µM |

Note: Data is compiled from multiple studies on indole scaffolds to show the breadth of anti-inflammatory investigation; not all compounds are strictly 1,2-diphenyl derivatives but are relevant to the indole class.

The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

G cluster_nuc Gene Transcription LPS Inflammatory Stimulus (e.g., LPS, IL-1β) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Cytokines Inflammatory Cytokines & Mediators Genes->Cytokines Expression Scaffold Indole Scaffold Inhibitor Scaffold->IKK Inhibits Scaffold->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory indole compounds.

Anticancer Activity

The indole scaffold is a core component of many anticancer agents, including the vinca alkaloids (vincristine, vinblastine).[13] Synthetic indole derivatives have been shown to exhibit potent anti-proliferative effects against a wide range of cancer cell lines.[5][14] The mechanisms are diverse and include:

  • Tubulin Polymerization Inhibition: Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]

  • Kinase Inhibition: Many indole derivatives are designed to target specific protein kinases involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Targets like indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, are actively pursued.

Table 2: Anticancer Activity of Selected Indole Derivatives

Compound ID Scaffold Type Target Cell Line(s) Reported IC50 / Activity Mechanism of Action
Flavopereirine [5] β-carboline indole HCT116 (Colorectal) IC50 = 8.15 µM p53/p21 activation
Compound 3e [14] 3-substituted indole Multiple IC50 = 1.4 - 2.7 µM Cytotoxicity

| IDO1 Inhibitor [6] | 2-(5-imidazolyl)indole | Enzyme Assay | IC50 = 0.16 µM | IDO1 Inhibition |

Antimicrobial and Antiviral Activity

The this compound framework has also been investigated for its activity against microbial pathogens. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties.[4] Furthermore, the scaffold has been instrumental in the development of small-molecule HIV-1 fusion inhibitors that target the gp41 glycoprotein, preventing the virus from entering host cells.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][17] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7][18]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (turbidity) at 340 nm in a spectrophotometer.[19][20] Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[20] Prepare a 10 mM stock of GTP in the same buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.

  • Reaction Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[21] On ice, add the test compounds to the wells.

  • Initiation: To initiate the reaction, add the tubulin solution and GTP (final concentration 1 mM) to each well. The final tubulin concentration is typically 2-4 mg/mL.[20]

  • Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.[21]

  • Data Analysis: Plot absorbance versus time. The effect of the inhibitor is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (maximum absorbance) of the treated samples to the vehicle control.

G cluster_prep Preparation (on Ice) Tubulin Tubulin Monomers (in Buffer) Mix Mix Reagents in 96-well Plate Tubulin->Mix GTP GTP GTP->Mix Compound Test Compound (or Vehicle) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Initiates Polymerization Read Measure Absorbance (340 nm) Kinetically Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Analyze Calculate Vmax and % Inhibition Plot->Analyze

References

Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Novel 1,2-Diphenyl-1H-indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize novel this compound compounds. Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological and pharmaceutical activities.[1] Accurate structural elucidation and characterization are paramount for understanding their chemical properties and potential therapeutic applications.[1] This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.[2] Two-dimensional experiments like HMQC and HMBC are used to unequivocally assign all proton and carbon resonances.[3]

Data Presentation: NMR Spectroscopy

The following table summarizes typical chemical shifts for substituted this compound compounds. Note that exact values will vary based on substitution patterns and the solvent used.[4][5]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Position / Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indole H-37.00 - 7.30 (s)108.0 - 110.0
Indole H-47.55 - 7.70 (d)120.0 - 122.0
Indole H-57.15 - 7.30 (t)122.0 - 124.0
Indole H-67.20 - 7.40 (t)119.0 - 121.0
Indole H-77.60 - 7.80 (d)110.0 - 112.0
N-Phenyl (C1)7.30 - 7.60 (m)138.0 - 140.0 (C-ipso)
C-Phenyl (C2)7.40 - 7.70 (m)133.0 - 135.0 (C-ipso)
Indole C-2-135.0 - 137.0
Indole C-3a-128.0 - 130.0
Indole C-7a-136.0 - 138.0

Data compiled from representative indole structures found in literature.[3][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound derivatives, key vibrational bands include C-H, C=C, and C-N stretching and bending modes. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of substitution at the N-1 position.[7]

Data Presentation: FT-IR Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Stretch (in-ring)1620 - 1450Medium-Strong
C-N Stretch1360 - 1310Medium
C-H Bending (out-of-plane)900 - 675Strong

Reference data derived from typical indole spectra.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The indole ring system contains a conjugated π-electron system that gives rise to characteristic absorption bands, typically the ¹Lₐ and ¹Lₑ transitions.[9] The positions of these bands are sensitive to the substitution on the indole core and the phenyl rings, as well as the solvent used.[9][10]

Data Presentation: UV-Vis Spectroscopy

Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Chloroform)

Electronic Transition λ_max_ (nm) Description
π → π270 - 295Strong absorption band characteristic of the indole chromophore.
π → π245 - 260Often observed as a shoulder or separate peak, influenced by phenyl substitution.

Values are representative for substituted indoles and may shift based on solvent and specific molecular structure.[8][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[13] Fragmentation patterns observed in the MS/MS spectrum can further aid in structural confirmation.[12]

Data Presentation: Mass Spectrometry

Table 4: Mass Spectrometry Data

Analysis Type Parameter Typical Result
ESI-MS[M+H]⁺Expected molecular weight + 1
HRMS (ESI-TOF)Exact MassCalculated vs. Found mass (within ±5 ppm)

The primary ion observed is typically the protonated molecule [M+H]⁺ in positive ionization mode.[4][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrumentation: Analyses are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker AV-series).[4]

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of 1-2 seconds.[14] Chemical shifts are referenced to the residual solvent peak or internal standard (e.g., TMS).[5]

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[14]

  • 2D NMR (HMQC, HMBC): Acquire gs-HMQC and gs-HMBC spectra to establish single-bond (¹J_CH_) and multiple-bond (²⁻³J_CH_) correlations, respectively, for unambiguous assignments.[3]

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[8] A background spectrum is collected first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.[6]

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mM).[15] Further dilute this solution to obtain an absorbance reading in the optimal range (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a 1 cm path length quartz cuvette.[8] Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λ_max) is recorded.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.[4]

  • Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC-MS).[12] Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. For HRMS, the instrument is calibrated to ensure high mass accuracy. For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesize Novel This compound Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification Purity Assess Purity (TLC, HPLC) Purification->Purity MS Mass Spectrometry (MS) Determine Molecular Weight Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR FTIR FT-IR Spectroscopy Identify Functional Groups UVVis UV-Vis Spectroscopy Analyze Electronic Transitions FTIR->UVVis Data Integrate All Spectroscopic Data UVVis->Data NMR->FTIR Structure Confirm Final Structure Data->Structure

Caption: General workflow for synthesis, purification, and spectroscopic characterization.

Structure-Spectra Relationship

This diagram illustrates the logical relationship between the molecular structure of a this compound and the information derived from different spectroscopic techniques.

G cluster_outputs Spectroscopic Outputs Structure This compound Molecular Structure NMR_Out NMR Spectra (Chemical Shifts, Coupling) Defines H/C Framework Structure->NMR_Out Proton & Carbon Environments FTIR_Out FT-IR Spectrum (Vibrational Bands) Confirms Functional Groups Structure->FTIR_Out Bond Vibrations UV_Out UV-Vis Spectrum (λ_max_) Shows Conjugated System Structure->UV_Out π-Electron System MS_Out Mass Spectrum (m/z Value) Confirms Molecular Formula Structure->MS_Out Molecular Mass & Fragmentation

Caption: Relationship between molecular structure and spectroscopic data outputs.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1,2-Diphenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-diphenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed protocols for the efficient one-pot synthesis of this compound and its derivatives, tailored for research and development applications.

Introduction

This compound and its analogs are important synthetic targets in drug discovery. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot methodologies presented herein offer streamlined, efficient, and often more environmentally friendly alternatives. These protocols detail three distinct and effective approaches: a palladium-catalyzed cross-coupling and cyclization, an acid-catalyzed Bischler indole synthesis, and a microwave-assisted solvent-free Bischler synthesis.

Data Presentation: Comparison of One-Pot Synthetic Methods

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the detailed protocols.

MethodReactantsProductYield (%)Reference
Palladium-CatalyzedN-Benzyl-2-bromoaniline and Phenylacetylene1-Benzyl-2-phenyl-1H-indole74[3]
Palladium-CatalyzedN-Benzyl-2-iodoaniline and Phenylacetylene1-Benzyl-2-phenyl-1H-indole76[3]
Palladium-CatalyzedN-Methyl-2-iodoaniline and Phenylacetylene1-Methyl-2-phenyl-1H-indoleGood[3]
Acid-Catalyzed BischlerPhenacyl bromide and various anilines1-Phenyl-1H-indole derivatives75-80.85[4][5]
Microwave-Assisted Bischler2:1 mixture of anilines and phenacyl bromides2-Arylindoles52-75[6][7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of N-Substituted-2-phenylindoles

This method relies on a Sonogashira cross-coupling reaction followed by in-situ cyclization.[3]

Materials:

  • N-substituted-2-haloaniline (e.g., N-benzyl-2-bromoaniline) (0.75 mmol)

  • Phenylacetylene (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol)

  • Copper(I) iodide (CuI) (0.055 mmol)

  • Triethylamine (2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Sealed tube

Procedure:

  • To a sealed tube, add N-substituted-2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.278 mL, 2 mmol), phenylacetylene (0.153 g, 1.5 mmol), and DMF (5 mL).

  • Seal the tube and stir the mixture at room temperature. For N-benzyl-2-haloaniline, the reaction time is typically 12 hours. For N-methyl-2-haloaniline, it is around 8 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain the desired N-substituted-2-phenylindole.[3]

Protocol 2: Acid-Catalyzed One-Pot Bischler Indole Synthesis

This protocol involves the formation of an α-arylamino-ketone intermediate followed by acid-catalyzed cyclization and dehydration.[4][5]

Materials:

  • Phenacyl bromide (0.01 mol)

  • Substituted aniline (0.021 mol)

  • Absolute ethanol (20 mL)

  • Trifluoroacetic acid (TFA) (0.0082 mol)

  • Glacial acetic acid (10 mL)

  • Crushed ice

  • Petroleum ether

  • Methanol

Procedure: Step A: Synthesis of 1-phenyl-2-(phenylamino)-ethan-1-one intermediate

  • In a 100 mL round-bottom flask, combine phenacyl bromide (0.01 mol), the desired aniline analog (0.021 mol), and absolute ethanol (20 mL).

  • Reflux the mixture for 6 hours.

  • After cooling, the intermediate can be isolated or used directly in the next step.

Step B: Cyclization to this compound derivative

  • To the flask containing the intermediate from Step A (or 0.0039 moles of purified intermediate), add trifluoroacetic acid (0.0082 moles) and glacial acetic acid (10 mL).

  • Reflux the reaction mixture for 5 hours in the dark.[5]

  • Pour the reaction mixture into 100 g of crushed ice.

  • Filter the separated solid product.

  • Purify the product by recrystallization from petroleum ether and methanol.[4]

Protocol 3: Microwave-Assisted, Solvent-Free One-Pot Bischler Synthesis

This environmentally friendly method utilizes microwave irradiation to accelerate the reaction, avoiding the need for organic solvents.[6][7]

Materials:

  • Substituted aniline (2 mmol)

  • Phenacyl bromide (1 mmol)

  • Dimethylformamide (DMF) (3 drops, optional)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, create a 2:1 mixture of the desired aniline (2 mmol) and phenacyl bromide (1 mmol).

  • Stir the mixture for a period (e.g., 3 hours) to ensure homogeneity.[7]

  • Optionally, add 3 drops of DMF.

  • Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 540-600 W) for 45-60 seconds.[6][7]

  • After cooling, the crude product can be purified by appropriate methods such as column chromatography or recrystallization. This one-pot variation simplifies the procedure and can improve yields to 52-75%.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Reactants Aniline Derivative + α-Halo Ketone / Alkyne OnePot One-Pot Reaction (Heating / Microwave) Reactants->OnePot Catalyst Catalyst (e.g., PdCl₂(PPh₃)₂, TFA) Catalyst->OnePot Solvent Solvent (e.g., DMF, Acetic Acid) Solvent->OnePot Workup Aqueous Work-up & Extraction OnePot->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: Generalized workflow for one-pot indole synthesis.

Proposed Signaling Pathway/Logical Relationship

The diagram below illustrates the logical progression of the Bischler indole synthesis, a common pathway for generating 2-arylindoles.

G Aniline Aniline Intermediate α-Arylamino-ketone Intermediate Aniline->Intermediate PhenacylBromide Phenacyl Bromide PhenacylBromide->Intermediate Cyclization Acid-Catalyzed Intramolecular Electrophilic Substitution Intermediate->Cyclization H⁺ Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Logical steps of the Bischler indole synthesis.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted 1,2-Diphenyl-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable and robust reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed protocol for the synthesis of substituted 1,2-diphenyl-1H-indoles, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis involves the acid-catalyzed cyclization of substituted phenylhydrazines with deoxybenzoin (1,2-diphenylethanone) or its derivatives. Polyphosphoric acid (PPA) is highlighted as an effective and widely used catalyst for this transformation.

Reaction Principle

The Fischer indole synthesis proceeds through the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.[1] The mechanism involves the in situ formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[1] The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride being commonly employed.[1] Polyphosphoric acid (PPA) is a particularly effective medium and catalyst for this reaction, often providing good yields.

Experimental Protocols

General Procedure for the Synthesis of Substituted 1,2-Diphenyl-1H-indoles using Polyphosphoric Acid (PPA)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenylhydrazine (or its hydrochloride salt) (1.0 mmol)

  • Deoxybenzoin (or substituted deoxybenzoin) (1.0 mmol)

  • Polyphosphoric acid (PPA) (10-20 g per gram of reactant)

  • Glacial acetic acid (optional, as a solvent)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the substituted phenylhydrazine (1.0 mmol) and deoxybenzoin (1.0 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure good mixing and to act as both the catalyst and solvent.

  • Reaction: Heat the reaction mixture with stirring in an oil bath. The reaction temperature and time will vary depending on the specific substrates used (see Table 1 for examples). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing ice-water with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted 1,2-diphenyl-1H-indole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 1,2-diphenyl-1H-indoles via the Fischer indole synthesis.

Table 1: Synthesis of Substituted 1,2-Diphenyl-1H-indoles using Fischer Indole Synthesis

EntryPhenylhydrazine SubstituentDeoxybenzoin SubstituentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1HHPPA1000.561[2]
24-MethylHPPANot specifiedNot specifiedNot specified
34-MethoxyHPPANot specifiedNot specifiedNot specified
44-ChloroHPPANot specifiedNot specifiedNot specified
5H4'-MethylPPANot specifiedNot specifiedNot specified
6H4'-MethoxyPPANot specifiedNot specifiedNot specified
7H4'-ChloroPPANot specifiedNot specifiedNot specified

Note: Specific quantitative data for entries 2-7 were not available in the searched literature and would require experimental determination.

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of substituted 1,2-diphenyl-1H-indoles.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenylhydrazine Substituted Phenylhydrazine Mixing Mixing Phenylhydrazine->Mixing Deoxybenzoin Substituted Deoxybenzoin Deoxybenzoin->Mixing Catalyst Add PPA Mixing->Catalyst Heating Heating Catalyst->Heating Quenching Quench with Ice-water Heating->Quenching Neutralization Neutralize Quenching->Neutralization Extraction Extract Neutralization->Extraction Purification Purify Extraction->Purification Product Substituted This compound Purification->Product

Caption: Workflow for the Fischer indole synthesis.

Signaling Pathway Diagram (Logical Relationship)

This diagram illustrates the key transformations in the Fischer indole synthesis mechanism.

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Deoxybenzoin Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enehydrazine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H+ Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product This compound Cyclization->Product -NH3

Caption: Key steps of the Fischer indole synthesis mechanism.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylindoles, a crucial scaffold in medicinal chemistry, with a focus on palladium-catalyzed methodologies. The protocols outlined are based on modern, efficient, and high-yielding synthetic strategies.

Introduction

The 2-arylindole motif is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antidiabetic properties.[1] Consequently, the development of efficient synthetic routes to access these molecules is of significant interest to the drug development community. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of 2-arylindoles, offering advantages in terms of efficiency, functional group tolerance, and substrate scope over classical methods like the Fischer indole synthesis.[2][3][4]

This document details two robust palladium-catalyzed methods for the synthesis of 2-arylindoles: a one-step synthesis from indolines and a one-pot synthesis via heteroannulation of 2-haloanilines and phenylacetylene.

Method 1: One-Step Synthesis of 2-Arylindoles from Indolines

This method provides an efficient route to 2-arylindoles through a palladium-catalyzed oxidative dehydrogenation of indolines followed by a C2-selective Heck-type arylation.[1][5][6] A key advantage of this approach is the use of molecular oxygen as the sole oxidant under mild, acid- and base-free conditions, which contributes to its broad functional group compatibility.[1]

Experimental Workflow

experimental_workflow start Start reactants Combine: - Indoline (1.0 equiv.) - Arylboronic acid (2.5 equiv.) - Pd(OAc)2 (10 mol%) - Neocuproine (20 mol%) - 1,2-DCB (solvent) start->reactants reaction Reaction Setup: - Stir under O2 atmosphere - 40 °C, 48 h reactants->reaction workup Workup: - Dilute with saturated aq. NH4Cl - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (MgSO4) - Filter and concentrate - Column chromatography workup->purification product Isolated 2-Arylindole purification->product

Caption: Experimental workflow for the one-step synthesis of 2-arylindoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylindoles from indolines and arylboronic acids.[1][6]

EntryIndoline (1)Arylboronic Acid (2)Product (4)Yield (%)
1IndolinePhenylboronic acid2-Phenyl-1H-indole85
2Indoline4-Methylphenylboronic acid2-(p-Tolyl)-1H-indole82
3Indoline4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-indole78
4Indoline4-Chlorophenylboronic acid2-(4-Chlorophenyl)-1H-indole75
55-MethoxyindolinePhenylboronic acid5-Methoxy-2-phenyl-1H-indole80
65-ChloroindolinePhenylboronic acid5-Chloro-2-phenyl-1H-indole72

Reactions were run on a 0.3 mmol scale with indoline (1.0 equiv.), arylboronic acid (2.5 equiv.), Pd(OAc)2 (10 mol%), and neocuproine (20 mol%) in 1,2-DCB (1.0 mL) at 40 °C under O2 for 48 h. Yields are isolated yields.[1][6]

Detailed Experimental Protocol

Materials:

  • Indoline derivative (1.0 equiv.)

  • Arylboronic acid derivative (2.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)2, 10 mol%)

  • Neocuproine (20 mol%)

  • 1,2-Dichlorobenzene (1,2-DCB)

  • Oxygen (O2) balloon

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the indoline derivative (0.3 mmol, 1.0 equiv.), the arylboronic acid derivative (0.75 mmol, 2.5 equiv.), palladium(II) acetate (6.7 mg, 0.03 mmol, 10 mol%), and neocuproine (12.5 mg, 0.06 mmol, 20 mol%).

  • Add 1,2-dichlorobenzene (1.0 mL) to the vial.

  • Seal the vial and purge with oxygen gas, then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture at 40 °C for 48 hours.[1][6]

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.

Method 2: One-Pot Synthesis of 2-Arylindoles via Heteroannulation

This protocol describes a facile and efficient one-pot synthesis of 2-phenylindoles from 2-haloanilines and phenylacetylene, catalyzed by Pd(PPh3)2Cl2 under mild conditions.[2] The reaction proceeds via a Sonogashira cross-coupling followed by an intramolecular cyclization.[2]

Reaction Scheme

reaction_scheme cluster_reactants Reactants 2-Haloaniline 2-Haloaniline catalyst Pd(PPh3)2Cl2, CuI Triethylamine, DMF Room Temperature, 24 h 2-Haloaniline->catalyst plus1 + plus1->catalyst Phenylacetylene Phenylacetylene Phenylacetylene->catalyst product 2-Phenylindole catalyst->product

Caption: General scheme for the one-pot synthesis of 2-phenylindoles.

Detailed Experimental Protocol

Materials:

  • 2-Haloaniline derivative (e.g., 2-iodoaniline or 2-bromoaniline) (0.75 mmol, 1.0 equiv.)

  • Phenylacetylene (1.5 mmol, 2.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.025 mmol)

  • Copper(I) iodide (CuI, 0.055 mmol)

  • Triethylamine (2 mmol)

  • Dimethylformamide (DMF, 5 mL)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine the 2-haloaniline (0.75 mmol), Pd(PPh3)2Cl2 (17.5 mg, 0.025 mmol), and CuI (10.5 mg, 0.055 mmol).[2]

  • Add DMF (5 mL) and triethylamine (0.278 mL, 2 mmol).[2]

  • Add phenylacetylene (0.165 mL, 1.5 mmol) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-phenylindole derivative.

Conclusion

The palladium-catalyzed methods presented herein offer efficient and versatile strategies for the synthesis of 2-arylindoles. The one-step synthesis from indolines is notable for its mild conditions and use of a green oxidant. The one-pot heteroannulation provides a direct route from readily available starting materials. These protocols are valuable tools for researchers in medicinal chemistry and drug development, facilitating the exploration of the chemical space around this important heterocyclic core.

References

Application Note and Protocol for the Purification of 1,2-Diphenyl-1H-indole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diphenyl-1H-indole is a heterocyclic compound with a core indole structure that is prevalent in many biologically active molecules. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a high-purity compound for subsequent applications in research and drug development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.

Chromatographic Purification Data

The following table summarizes the key parameters for the chromatographic purification of this compound. These values are recommended starting points and may require optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Initial Eluent Ratio ~40:1 (Hexane:Ethyl Acetate)
Final Eluent Ratio Gradient up to 20:1 or higher polarity as needed
TLC Analysis Hexane/Ethyl Acetate (e.g., 9:1, 4:1)
Target Rf Value 0.2 - 0.4 in the chosen TLC eluent
Detection Method UV light (254 nm)

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

The first step is to determine the optimal mobile phase composition for the separation using TLC.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 40:1, 20:1, 9:1, 4:1).

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Place one TLC plate in each developing chamber and allow the solvent front to travel up the plate.

  • Visualize the separated spots under UV light (254 nm).

  • The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.[1]

3. Column Preparation (Slurry Packing Method)

  • Secure a glass chromatography column vertically.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., hexane/ethyl acetate 40:1).[1]

  • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing of the silica gel.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]

4. Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent and add a small amount of silica gel.[2] Remove the solvent by rotary evaporation to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]

5. Elution and Fraction Collection

  • Carefully add the initial eluent to the top of the column.

  • Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).[1]

  • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • If the separation is challenging, a gradient elution can be performed.[2] This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.[2]

  • Monitor the separation by collecting small spots from the column outlet and analyzing them by TLC.

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions containing the desired product.[1]

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Determines initial eluent Elution Elution with Hexane/EtOAc Gradient ColumnPrep->Elution SamplePrep Sample Preparation (Wet or Dry Loading) SamplePrep->Elution Load sample Collection Fraction Collection Elution->Collection FractionAnalysis TLC Analysis of Fractions Collection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify pure fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct FinalAnalysis Purity Analysis (NMR, MS) CrudeProduct Crude this compound CrudeProduct->TLC CrudeProduct->SamplePrep PureProduct->FinalAnalysis Confirm purity

References

Application Notes and Protocols: 1,2-Diphenyl-1H-indole as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-Diphenyl-1H-indole as a fluorescent probe for cellular imaging. This document includes key photophysical properties, detailed experimental protocols for cell staining and cytotoxicity assessment, and illustrative diagrams to guide your research.

Introduction

This compound is a hydrophobic, blue-emitting fluorescent molecule. Its lipophilic nature suggests a preference for lipid-rich environments, making it a potential candidate for imaging cellular membranes and lipid droplets. This document outlines the characteristics and provides protocols for the application of this compound in bioimaging.

Photophysical Properties

The fluorescence of this compound is influenced by the solvent environment. While specific quantitative data for all photophysical parameters are not extensively documented in the literature, the following table summarizes the available information. The solvent polarity can affect the fluorescence quantum yield of indole derivatives; generally, the quantum yield may vary in different solvents.[1]

PropertyValueNotes
Excitation Maximum (λex) 299 nm[2]In the ultraviolet range.
Emission Maximum (λem) 365 nm[2]Emits in the blue/violet range.
Stokes Shift 66 nm[2]A moderate shift.
Quantum Yield (Φf) Not specifiedExpected to be solvent-dependent.
Molar Absorptivity (ε) Not specified

Experimental Protocols

I. Synthesis of this compound

A general method for the synthesis of 2-substituted indole derivatives can be adapted for this compound. One common approach is the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Deoxybenzoin (1,2-diphenylethanone)

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of phenylhydrazine (1.1 equivalents) and deoxybenzoin (1 equivalent) is heated in glacial acetic acid.

  • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • The mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated product is filtered, washed with water, and then with a dilute ethanol solution.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

II. Preparation of Staining Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

  • For cell staining, dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization for each cell type and application.

III. Live Cell Staining and Imaging

Given its lipophilic nature, this compound is expected to stain cellular membranes. The following protocol is a general guideline for staining live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound staining solution (prepared as in Protocol II)

  • Serum-free cell culture medium

  • Fluorescence microscope with appropriate filters for DAPI or similar blue dyes.

Procedure:

  • Wash the cultured cells twice with pre-warmed serum-free cell culture medium.

  • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell type.

  • After incubation, wash the cells three times with pre-warmed serum-free cell culture medium to remove excess probe.

  • Add fresh pre-warmed medium to the cells.

  • Image the stained cells using a fluorescence microscope. Use an excitation wavelength around 300 nm and collect the emission around 365 nm.

IV. Cytotoxicity Assessment using MTT Assay

It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability.

Materials:

  • Cells of interest (e.g., HeLa, A549, or other relevant cell lines)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_staining Cell Staining & Imaging cluster_cyto Cytotoxicity Assay (MTT) Synthesis Synthesis of This compound StockSolution Prepare 1 mM Stock in DMSO Synthesis->StockSolution WorkingSolution Dilute to 1-10 µM in Medium/PBS StockSolution->WorkingSolution Incubate Incubate with Probe (15-30 min, 37°C) WorkingSolution->Incubate Staining Solution AddCompound Add Serial Dilutions of Probe WorkingSolution->AddCompound Test Compound CellCulture Culture Cells on Glass-bottom Dish Wash1 Wash Cells (x2) CellCulture->Wash1 Wash1->Incubate Wash2 Wash Cells (x3) Incubate->Wash2 Image Fluorescence Microscopy (Ex: ~300nm, Em: ~365nm) Wash2->Image SeedCells Seed Cells in 96-well Plate SeedCells->AddCompound Incubate24h Incubate (24-48h) AddCompound->Incubate24h AddMTT Add MTT Reagent Incubate24h->AddMTT Incubate4h Incubate (4h) AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Measure Absorbance (570 nm) AddDMSO->ReadAbsorbance

Caption: Experimental workflow for using this compound as a fluorescent probe.

Staining_Mechanism cluster_cell Cellular Environment Membrane Lipid Bilayer (Hydrophobic Core) Cytosol Aqueous Cytosol Membrane->Cytosol Low Affinity Probe 1,2-Diphenyl- 1H-indole (Lipophilic) Probe->Membrane Partitioning into Hydrophobic Environment Probe_outside Probe in Extracellular Medium

Caption: Proposed mechanism of cellular uptake and localization of this compound.

Potential Applications and Further Considerations

  • Membrane Staining: Due to its lipophilic character, this compound is a promising candidate for staining the plasma membrane and internal membrane structures of live or fixed cells.

  • Lipid Droplet Visualization: The probe may also accumulate in lipid droplets, which are neutral lipid-storage organelles. This would require co-localization studies with known lipid droplet markers.

  • Drug Development: Indole derivatives are known to possess a wide range of biological activities. The bioimaging capabilities of this compound could be leveraged in drug discovery to study its cellular uptake and distribution.

  • Limitations: The UV excitation wavelength may cause phototoxicity in live cells during prolonged imaging sessions. The quantum yield and molar absorptivity need to be determined for quantitative imaging applications.

These application notes provide a starting point for researchers interested in exploring the potential of this compound as a fluorescent probe for bioimaging. Further characterization and optimization of the protocols for specific applications are encouraged.

References

Application of 1,2-Diphenyl-1H-indole in organic light-emitting diodes (OLEDs).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of materials for organic electronics, owing to their unique photophysical and electrochemical properties. Among these, 1,2-Diphenyl-1H-indole and its derivatives are emerging as promising candidates for application in organic light-emitting diodes (OLEDs). Their rigid molecular structure, high thermal stability, and excellent charge-transporting capabilities make them suitable for use as emitters or host materials in the emissive layer of OLEDs, contributing to enhanced device efficiency, color purity, and operational lifetime. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed experimental protocols for its synthesis and device fabrication, as well as a summary of performance data from related diphenyl-indole derivatives.

Molecular Design and Signaling Pathway

The design of this compound derivatives for OLED applications often follows the donor-π-acceptor (D-π-A) concept to tune the electronic properties and emission characteristics of the molecule. The indole nucleus can act as an electron donor, while various electron-withdrawing or -donating groups can be attached to the phenyl rings to modulate the HOMO/LUMO energy levels and, consequently, the emission color and efficiency.

G Molecular Design Strategy for this compound Derivatives Indole Indole Core (Electron Donor) Phenyl_1 N-Phenyl Group Indole->Phenyl_1 N-substitution Phenyl_2 C2-Phenyl Group Indole->Phenyl_2 C2-substitution Donor Electron-Donating Group (D) Phenyl_1->Donor Modulation of HOMO level Acceptor Electron-Accepting Group (A) Phenyl_2->Acceptor Modulation of LUMO level

Caption: Molecular design of this compound derivatives.

Quantitative Data Summary

While specific performance data for OLEDs using the parent this compound is not extensively reported, data from closely related derivatives, such as 1,2-diphenylindolizine, provide valuable insights into their potential. The following tables summarize the performance of OLEDs based on these related materials.

Table 1: Performance of Blue-Emitting OLEDs with 1,2-Diphenylindolizine Derivatives

DerivativeEmission Peak (nm)Band Gap (eV)Thermal Stability (Tm °C)
1,2-diphenylindolizine~4503.1 - 3.4>100 (enhanced)
Substituted derivatives~4503.1 - 3.4>100 (enhanced)

Data extrapolated from studies on 1,2-diphenylindolizine derivatives, which are structurally similar to this compound.[1][2]

Table 2: Performance of OLEDs with other Diphenyl-Indole based Emitters

Device RoleEmitter/HostMax. EQE (%)Luminance (cd/m²)CIE (x, y)
Blue EmitterPyrene-Benzimidazole derivative B4.3290(0.1482, 0.1300)
Deep-Blue EmitterSpiro-configured indoloacridine31-(0.13, 0.066)

Note: The data above is for indole derivatives with diphenyl substitutions, showcasing the potential of this chemical motif in OLEDs.[1][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 1,2-diphenylhydrazine (1.0 eq) and acetophenone (1.1 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Fischer Indole Synthesis Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Characterization Reactants 1,2-Diphenylhydrazine + Acetophenone Solvent Glacial Acetic Acid Reactants->Solvent Reflux Reflux (2-4h) Solvent->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization NMR, MS Recrystallization->Characterization

Caption: Workflow for the synthesis of this compound.

Fabrication of a Multilayer OLED Device

The following protocol describes a general method for the fabrication of a multilayer OLED device using thermal evaporation, a common technique for small molecule-based OLEDs.

Protocol: OLED Device Fabrication

  • Substrate Cleaning: Start with patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit a Hole Injection Layer (HIL), for example, 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), at a deposition rate of 1-2 Å/s.

    • Deposit a Hole Transport Layer (HTL), for example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), at a rate of 1-2 Å/s.

    • Co-deposit the Emissive Layer (EML) consisting of a host material and the this compound derivative (as the dopant/emitter). The doping concentration is a critical parameter to optimize. A typical deposition rate for the host is 1-2 Å/s, and for the dopant is 0.1-0.5 Å/s.

    • Deposit an Electron Transport Layer (ETL), for example, Tris(8-hydroxyquinolinato)aluminium (Alq₃), at a rate of 1-2 Å/s.

  • Cathode Deposition: Without breaking the vacuum, deposit an electron injection layer (EIL) such as Lithium Fluoride (LiF) (1 nm) followed by a metal cathode like Aluminum (Al) (100 nm) through a shadow mask to define the pixel area.

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the fabricated OLED device.

G OLED Fabrication and Testing Workflow cluster_0 Device Fabrication cluster_1 Device Characterization Start ITO Substrate Cleaning HIL HIL Deposition Start->HIL HTL HTL Deposition HIL->HTL EML EML Co-Deposition (Host + Dopant) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra Encapsulation->EL Lifetime Lifetime Testing Encapsulation->Lifetime

Caption: General workflow for OLED fabrication and characterization.

Conclusion

This compound and its derivatives hold significant promise for the development of high-performance OLEDs. Their robust structure and tunable electronic properties make them versatile building blocks for both emissive and host materials. While direct performance data for the parent compound in OLEDs is limited, the encouraging results from structurally similar molecules, particularly in the blue emission region, strongly suggest that further research into this compound-based materials could lead to significant advancements in OLED technology. The provided protocols for synthesis and device fabrication offer a solid foundation for researchers to explore the potential of this intriguing class of materials.

References

Application Notes: 1,2-Diphenyl-1H-indole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties. Among these, derivatives of 1,2-diphenyl-1H-indole have emerged as a promising class of anticancer agents.[1][2] These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines, including those resistant to standard chemotherapies.[3] Their mechanism of action often involves the disruption of critical cellular processes essential for cancer cell proliferation and survival, such as microtubule dynamics, cell cycle progression, and key signaling pathways.[1][4] This document provides an overview of their anticancer activity, mechanisms of action, and detailed protocols for their evaluation.

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action for many 2-phenylindole compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death, or apoptosis.[4][5]

Furthermore, some indole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. Overactive signaling through pathways like PI3K/Akt/mTOR promotes cell growth, proliferation, and survival. Certain indole compounds can inhibit components of this pathway, thereby cutting off critical survival signals to the cancer cells.

Key Signaling Pathway: Inhibition of Microtubule Dynamics

The diagram below illustrates the central role of microtubule dynamics in cell division and how indole derivatives intervene in this process.

cluster_0 Normal Cell Division (Mitosis) cluster_1 Intervention by Indole Derivatives Tubulin α/β-Tubulin Dimers MT Microtubule Polymerization (Dynamic Instability) Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Anaphase Chromosome Segregation (Anaphase) Spindle->Anaphase Division Cell Division Anaphase->Division Indole This compound Derivative Block Inhibition of Polymerization Indole->Block Binds to Colchicine Site Block->MT Arrest G2/M Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for representative 2-phenylindole derivatives against several human cancer cell lines.

Table 1: IC50 Values (µM) of Selected 2-Phenylindole Derivatives

Compound ID MCF-7 (Breast) MDA-MB-468 (Breast) A549 (Lung) PC3 (Prostate) HCT116 (Colon) Ref
Compound 5f 13.2 8.2 - - - [6]
Compound 5k 17.3 - - - - [6]
Compound 3a 1.31 - - >100 >100 [7]
Compound 28 - - - 14.43 11.99 [4]
Compound 31 2.71 - - - - [8]

| Doxorubicin | 0.06 | 0.08 | - | - | - |[5] |

Note: Data is compiled from multiple sources for structurally related indole derivatives to provide a representative overview. Direct comparison between compounds from different studies should be made with caution.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of anticancer agents. Below are detailed methodologies for key experiments used to characterize the activity of this compound derivatives.

General Experimental Workflow

The screening process for a potential anticancer agent follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.

cluster_workflow Anticancer Drug Screening Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D Select Potent Compounds E Cell Cycle Analysis D->E F Apoptosis Assay D->F G Target Protein Analysis (e.g., Western Blot) D->G

Caption: General workflow for screening potential anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[12] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell populations based on the cell cycle phase. RNase treatment is included to prevent the staining of double-stranded RNA.[12]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, collect both floating (apoptotic) and trypsinized cells.

  • Washing: Wash the cells twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[14]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[14] Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate software to gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) co-staining.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Materials:

  • Treated and control cells (1-5 x 10^5 per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells, including the supernatant containing floating cells, after treatment.

  • Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer. Centrifuge at 400-600 x g for 5 minutes between washes.[18]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. Use quadrant analysis to differentiate and quantify the viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the light scattering of the solution, which can be measured as an increase in optical density (turbidity) at 340 nm.[19] Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compound (indole derivative) and controls (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)

  • 96-well, half-area, UV-transparent plates

  • Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare the tubulin reaction mixture on ice. A typical mixture contains tubulin (e.g., 3 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Assay Setup: Pre-warm the microplate reader to 37°C. On ice, add 10 µL of the test compound (at various concentrations) or control compound to the appropriate wells of a 96-well plate.[20]

  • Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin reaction mixture to each well. Mix gently to avoid bubbles.[20]

  • Data Acquisition: Immediately place the plate into the 37°C reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[20][21]

  • Data Analysis: Plot the absorbance at 340 nm versus time. Calculate the maximum polymerization rate (Vmax) and the final polymer mass (ODmax). Compare the curves from treated samples to the vehicle control to determine the inhibitory effect of the this compound derivative.

References

Application Notes and Protocols for Computational Docking Studies of 1,2-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing computational docking studies of 1,2-diphenyl-1H-indole with various protein targets implicated in cancer and inflammation. Detailed protocols for molecular docking using AutoDock Vina are provided, along with examples of expected quantitative data and visualization of relevant biological pathways.

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target). This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

This document outlines the procedures for docking this compound against three potential protein targets: Tubulin, Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α).

Potential Protein Targets and Biological Relevance

  • Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Many indole derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Overexpression of COX-2 is associated with various inflammatory diseases and is also implicated in the progression of several types of cancer.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a central mediator of inflammation. Dysregulation of TNF-α is linked to a wide range of autoimmune and inflammatory conditions.

Computational Docking Protocol: this compound with Target Proteins using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of this compound with tubulin, COX-2, and TNF-α using AutoDock Vina.

1. Software and Resource Requirements:

  • AutoDockTools (ADT): A graphical user interface for preparing docking simulations.

  • AutoDock Vina: The docking engine.

  • MGLTools: Required for running ADT.

  • PyMOL or other molecular visualization software: For analyzing docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or other chemical databases: For obtaining the 3D structure of this compound.

2. Preparation of the Target Protein (Receptor):

  • Download the Protein Structure: Obtain the crystal structure of the target protein from the PDB. Recommended PDB IDs for this study are:

    • Tubulin: 1SA0[1]

    • COX-2: 4COX[2]

    • TNF-α: 2AZ5[3][4][5]

  • Prepare the Receptor in AutoDockTools (ADT): a. Open the downloaded PDB file in ADT. b. Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared receptor in PDBQT format (e.g., protein.pdbqt).

3. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 87638) in SDF or MOL2 format.[6]

  • Prepare the Ligand in AutoDockTools (ADT): a. Open the ligand file in ADT. b. The software will automatically detect the root and set the rotatable bonds. The user can verify and adjust these if necessary. c. Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

4. Grid Box Generation:

  • Define the Binding Site: In ADT, load the prepared receptor (protein.pdbqt).

  • Set the Grid Box: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined from the literature or by identifying the binding pocket of a known inhibitor. For TNF-α (PDB ID: 2AZ5), the grid center coordinates can be set as X = -8.333, Y = 68.217, and Z = 19.962.[3]

  • Generate the Grid Parameter File: Save the grid box parameters as a GPF file (e.g., grid.gpf).

5. Running the Docking Simulation with AutoDock Vina:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters. The file should contain the following lines:

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

6. Analysis of Docking Results:

  • Examine the Log File: The output log file (output_log.txt) contains the binding affinity scores (in kcal/mol) for the different predicted binding poses of the ligand.

  • Visualize the Docking Poses: Use a molecular visualization tool like PyMOL to open the receptor (protein.pdbqt) and the output poses file (output_poses.pdbqt).

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's binding site.

Quantitative Data Summary

Table 1: Docking Scores and Binding Affinities of Indole Derivatives against Target Proteins

Target ProteinRepresentative Indole DerivativeDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Tubulin Indole-based TMP analogue-9.76Colchicine-8.68
COX-2 1,3-dihydro-2H-indolin-2-one derivative-9.8Celecoxib-9.3
TNF-α Indole-derivative from virtual screen-7.5 to -8.5SPD304 (co-crystalized inhibitor)-7.0

Note: The docking scores are indicative and can vary based on the specific software, force field, and parameters used.

Table 2: In Vitro Inhibitory Activity of Indole Derivatives

Target ProteinRepresentative Indole DerivativeIC50Reference CompoundReference IC50
Tubulin Polymerization 6-heterocyclyl-1H-indole derivative0.58 µM[1]Combretastatin A-42.12 µM[7]
COX-2 Inhibition N-1 and C-3 substituted indole derivative0.32 µM[8]Celecoxib0.03 µM[9]
TNF-α Inhibition Indole-based compoundNot readily availableAdalimumab (antibody)Not directly comparable

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (this compound) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock results Analyze Docking Scores (Binding Affinity) dock->results visualize Visualize Binding Poses (Interaction Analysis) results->visualize

Caption: Computational docking workflow.

Signaling Pathways

tubulin_pathway indole This compound (Tubulin Inhibitor) tubulin αβ-Tubulin Dimers indole->tubulin binds to colchicine site polymerization Microtubule Polymerization tubulin->polymerization inhibits mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Tubulin polymerization inhibition pathway.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli cox2 COX-2 Enzyme inflammatory_stimuli->cox2 induces expression indole This compound (COX-2 Inhibitor) indole->cox2 inhibits prostaglandins Prostaglandins (PGE2) cox2->prostaglandins converts to arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 substrate inflammation Inflammation & Pain prostaglandins->inflammation mediates

Caption: COX-2 signaling pathway in inflammation.

tnf_pathway tnf TNF-α tnfr TNF Receptor (TNFR1) tnf->tnfr binds to indole This compound (TNF-α Inhibitor) indole->tnf inhibits tradd TRADD tnfr->tradd recruits traf2 TRAF2 tradd->traf2 recruits nfkb NF-κB Activation traf2->nfkb inflammatory_genes Pro-inflammatory Gene Expression nfkb->inflammatory_genes

Caption: TNF-α signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 1,2-Diphenyl-1H-indole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound, leading to low yields or product impurities.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired this compound at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, from the quality of your starting materials to the specific reaction conditions. Here are some key areas to investigate:

    • Purity of Starting Materials: Ensure that your aniline, phenylhydrazine, and deoxybenzoin (or other relevant precursors) are pure. Impurities can lead to unwanted side reactions and significantly lower the yield.[1] It is advisable to use freshly distilled or recrystallized starting materials.

    • Reaction Conditions: The synthesis of indoles is often sensitive to reaction parameters.[1]

      • Temperature: Both the Fischer and Bischler-Möhlau syntheses often require elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants or the final product.[1] It is crucial to carefully control and optimize the reaction temperature.

      • Catalyst: The choice and concentration of the acid catalyst in the Fischer indole synthesis are critical and often need to be optimized empirically.[1] Common catalysts include zinc chloride, polyphosphoric acid (PPA), hydrochloric acid, and sulfuric acid.[1][2]

    • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 2: Significant Side Product Formation

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge in indole synthesis. Here are some likely side reactions and strategies to mitigate them:

    • Aldol Condensation: In the Fischer indole synthesis, if the ketone has α-hydrogens, it can undergo self-condensation under acidic conditions.[1] Using a ketone without α-hydrogens where possible or carefully controlling the acidity and temperature can minimize this.

    • N-N Bond Cleavage: In the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]

    • Incomplete Cyclization: In palladium-catalyzed syntheses, incomplete cyclization of the intermediate can be an issue. Optimizing the catalyst, ligand, and reaction time is crucial for driving the reaction to completion.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Purification of indole derivatives can sometimes be challenging due to the presence of closely related impurities.

    • Column Chromatography: This is the most common and effective method for purifying indoles.

      • Solvent System: A gradient of hexane and ethyl acetate is typically effective for eluting this compound from a silica gel column. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

      • Tailing: Indoles can sometimes "tail" on silica gel due to the slightly acidic nature of the silica. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.

    • Recrystallization: If the product is obtained as a solid, recrystallization can be a highly effective method for achieving high purity.

      • Solvent Selection: A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling should induce the formation of pure crystals.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    • A1: The most common methods include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and various palladium-catalyzed cross-coupling reactions.[2][3] The Fischer indole synthesis involves the reaction of N,N'-diphenylhydrazine with deoxybenzoin in the presence of an acid catalyst. The Bischler-Möhlau synthesis typically uses α-bromo-deoxybenzoin and excess aniline.[3] Modern palladium-catalyzed methods often involve the reaction of an o-haloaniline with diphenylacetylene.[4]

  • Q2: Which synthesis method generally gives the highest yield for this compound?

    • A2: The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. Palladium-catalyzed methods often offer high yields and good functional group tolerance, but the catalyst can be expensive.[4] The Fischer and Bischler-Möhlau syntheses are classical methods that can also provide good yields with careful optimization.

  • Q3: How can I monitor the progress of my reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Analogs

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer Indole SynthesisN,N'-Diphenylhydrazine, DeoxybenzoinPolyphosphoric Acid (PPA)None (neat)160-1801-2 h~70-80Inferred from general procedures
Bischler-Möhlau Synthesisα-Bromo-deoxybenzoin, AnilineNone (excess aniline)AnilineReflux2-4 h~60-75[3]
Palladium-Catalyzed Annulationo-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃DMF100-12012-24 h69-78 (for 2-phenylindole)[4]
Microwave-Assisted Bischler-MöhlauAniline, Phenacyl bromideNoneDMF (drops)N/A (600W)1 min52-75 (for 2-arylindoles)[5]

Note: Yields are approximate and can vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes the synthesis of this compound from N,N'-diphenylhydrazine and deoxybenzoin using polyphosphoric acid as the catalyst.

  • Reactant Preparation: In a round-bottom flask, thoroughly mix N,N'-diphenylhydrazine (1.0 eq) and deoxybenzoin (1.05 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 160-180 °C with continuous stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Phenyl-1H-indole (as an analog)

This protocol outlines a one-pot synthesis of 2-phenyl-1H-indole from 2-iodoaniline and phenylacetylene, which is a common palladium-catalyzed approach for synthesizing 2-substituted indoles.[4]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), the 2-iodoaniline (0.75 mmol), and a magnetic stir bar.

  • Reagent Addition: Add DMF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.5 mmol) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain 2-phenyl-1H-indole.[4]

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow start Start reactants Mix N,N'-Diphenylhydrazine and Deoxybenzoin start->reactants add_catalyst Add Polyphosphoric Acid (PPA) reactants->add_catalyst heat_reaction Heat to 160-180°C for 1-2h add_catalyst->heat_reaction monitor Monitor by TLC heat_reaction->monitor monitor->heat_reaction Incomplete workup Cool and Pour onto Ice monitor->workup Complete neutralize Neutralize with Base workup->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end This compound purify->end

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Check Purity of Starting Materials start->check_reagents purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Screen Different Catalysts and Concentrations check_conditions->optimize_catalyst optimize_time Optimize Reaction Time check_conditions->optimize_time check_atmosphere Consider Inert Atmosphere optimize_temp->check_atmosphere optimize_catalyst->check_atmosphere optimize_time->check_atmosphere rerun_reaction Rerun Optimized Reaction check_atmosphere->rerun_reaction success Improved Yield rerun_reaction->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Common side products in the synthesis of 1,2-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diphenyl-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Fischer Indole Synthesis

Question: My Fischer indole synthesis reaction to produce this compound is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis of this compound are a common issue and can be attributed to several factors, often related to reaction conditions and starting material stability.[1]

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.

    • Troubleshooting: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3][4] PPA is often effective for less reactive substrates.

  • Sub-optimal Temperature: High temperatures can promote the formation of polymeric byproducts and tars, while low temperatures may lead to an incomplete reaction.

    • Troubleshooting: The optimal temperature is dependent on the specific substrates and catalyst used. A systematic optimization of the reaction temperature is recommended.

  • N-N Bond Cleavage: A significant competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly prevalent with electron-donating substituents.

    • Troubleshooting: While less of a concern with the phenyl group, if derivatives with electron-donating groups are used, consider using a milder Lewis acid catalyst which can sometimes favor the desired cyclization.

  • Starting Material Purity: Impurities in the N,N-diphenylhydrazine or the carbonyl compound (e.g., 2-phenylacetaldehyde or its precursor) can lead to unwanted side reactions.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.

Issue 2: Formation of a Complex Mixture of Products in Palladium-Catalyzed N-Arylation of 2-Phenylindole

Question: I am attempting to synthesize this compound by the palladium-catalyzed N-arylation of 2-phenylindole, but I am observing multiple products. What are the likely side products and how can I improve the selectivity?

Answer: Palladium-catalyzed N-arylation of indoles is a powerful method, but can be complicated by competing side reactions, leading to a mixture of products.

Possible Side Products and Solutions:

  • C-3 Arylation: A common side product is the C-3 arylated indole (2,3-diphenyl-1H-indole). The regioselectivity between N-arylation and C-arylation can be influenced by the choice of ligand, base, and solvent.

    • Troubleshooting: The use of bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃ can promote N-arylation. The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) often favoring N-arylation.

  • Double Arylation: It is possible to get arylation at both the nitrogen and the C-3 position.

    • Troubleshooting: Careful control of the stoichiometry of the aryl halide or boronic acid can help to minimize double arylation. Using a slight excess of the indole starting material may also be beneficial.

  • Homocoupling of Arylating Agent: The palladium catalyst can also promote the homocoupling of the arylating agent (e.g., phenylboronic acid to form biphenyl).

    • Troubleshooting: Optimization of the catalyst system and reaction conditions, such as temperature and reaction time, can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products to expect in the synthesis of this compound?

A1: The common side products are highly dependent on the synthetic route chosen:

  • Fischer Indole Synthesis: Expect tar and polymeric byproducts due to the acidic and often high-temperature conditions. Other potential side products include those arising from aldol condensation of the carbonyl starting material and Friedel-Crafts type reactions. Cleavage of the N-N bond in the hydrazine precursor can also occur.

  • Bischler-Möhlau Synthesis: While specific side products for this compound are not well-documented in easily accessible literature, harsh reaction conditions are known to contribute to poor yields.[1] The complex mechanism may involve intermediates that can lead to rearranged or fragmented products.

  • Palladium-Catalyzed N-Arylation of 2-Phenylindole: The most common side products are the C-3 arylated isomer (2,3-diphenyl-1H-indole) and potentially doubly arylated products.

Q2: I am having difficulty purifying my crude this compound. What are some effective purification methods?

A2: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with non-polar eluents (e.g., hexane/ethyl acetate mixtures) and gradually increasing polarity. For basic impurities, adding a small amount of triethylamine to the eluent can improve separation. If the product is sensitive to silica gel, consider using a short plug of silica or using neutral alumina.

  • Recrystallization: If the crude product is a solid, recrystallization can be a very effective method for achieving high purity, although it may lead to some loss of material. A mixed solvent system may be required.

Q3: Can I use the Bischler-Möhlau synthesis to prepare this compound?

A3: The Bischler-Möhlau synthesis is traditionally used for the synthesis of 2-arylindoles from an α-arylamino-ketone. While a variation of this method has been used to produce 2,3-diphenylindole from aniline and benzoin in the presence of zinc chloride, the synthesis of this compound via this route is less common and would require a different starting material, such as an appropriately substituted N-phenyl-α-amino ketone. The reaction conditions are often harsh, which can lead to low yields.[1]

Quantitative Data

Quantitative data on the specific yields of side products for the synthesis of this compound is not extensively available in the reviewed literature. However, the following table provides general yield information for related syntheses to give an indication of what might be expected.

Synthetic RouteTarget MoleculeReported YieldCommon Side ProductsReference
Fischer Indole Synthesis1,2-Diphenyl-3-propyl-1H-indole36%Not specified[2]
Fischer Indole Synthesis3-decyl-1,2-Diphenyl-1H-indole35%Not specified[2]
Fischer Indole Synthesis3-hexadecyl-1,2-Diphenyl-1H-indole37%Not specified[2]
Pd-catalyzed C-arylation2-phenylindole and 3-phenylindole75% (15:1 ratio)Regioisomers[5]

Experimental Protocols

General Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., glacial acetic acid) can be added if not used as the solvent. The mixture is typically stirred at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.

  • Indolization: The pre-formed hydrazone or the initial mixture of hydrazine and carbonyl compound is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in a suitable solvent). The reaction is typically refluxed for several hours (e.g., 2-4 hours) with constant stirring.[1]

  • Workup: After completion (monitored by TLC), the reaction mixture is cooled to room temperature. The excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed N-Arylation of an Indole:

  • Reaction Setup: To an oven-dried reaction vessel, add the indole (e.g., 2-phenylindole), the aryl halide (e.g., iodobenzene or bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a bulky, electron-rich phosphine).

  • Solvent and Base: A dry, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by a base (e.g., NaOt-Bu or K₃PO₄).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (often in the range of 80-110°C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Visualizations

Troubleshooting_Fischer_Indole_Synthesis start Low/No Yield in Fischer Indole Synthesis cause1 Inappropriate Acid Catalyst start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 N-N Bond Cleavage start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Screen Brønsted and Lewis Acids (e.g., PPA, ZnCl₂) cause1->solution1 solution2 Systematically vary and optimize reaction temperature cause2->solution2 solution3 Use milder Lewis Acid if EDGs are present cause3->solution3 solution4 Purify hydrazine and carbonyl precursors cause4->solution4

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.

Troubleshooting_Pd_Catalyzed_Arylation start Complex Mixture in Pd-Catalyzed N-Arylation side_product1 C-3 Arylation Side Product start->side_product1 side_product2 Double Arylation start->side_product2 side_product3 Aryl Homocoupling start->side_product3 solution1 Use bulky, electron-rich phosphine ligands and NaOtBu base side_product1->solution1 solution2 Control stoichiometry of arylating agent side_product2->solution2 solution3 Optimize catalyst loading and reaction time/temperature side_product3->solution3

Caption: Troubleshooting guide for side products in Pd-catalyzed N-arylation.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Diphenyl-1H-indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the functionalization of 1,2-diphenyl-1H-indole.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My C-H functionalization reaction of this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields in C-H functionalization reactions of indoles can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, and substrate-related issues.[1] Here are key areas to investigate:

  • Reaction Conditions:

    • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium) and ligand is crucial.[2][3] The catalyst loading may need optimization; systematically screen concentrations to find the optimal balance between reactivity and cost.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF) to identify the most suitable one for your specific transformation.[4]

    • Temperature and Reaction Time: These parameters are often interdependent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition of reactants or products.[5]

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the this compound and other reagents are of high purity, as impurities can poison the catalyst or lead to side reactions.[1]

    • Solvent and Atmosphere: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by moisture or oxygen, especially for air-sensitive catalysts like those used in Pd(II)-initiated reactions.[6][7]

  • Directing Group Strategy:

    • For regioselective functionalization, the choice and proper installation of a directing group can be critical.[8][9][10] Ensure the directing group is stable under the reaction conditions and efficiently directs the catalyst to the desired position.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction is producing a mixture of C2- and C3-functionalized isomers, or functionalization on the phenyl rings. How can I improve the regioselectivity?

A: Achieving high regioselectivity in indole functionalization is a common challenge due to the multiple reactive C-H bonds.[11] Here are strategies to enhance selectivity:

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can influence the site of metalation. Experiment with different catalyst systems; for instance, Rh(III) catalysts with specific directing groups have shown high regioselectivity for C4 or C7 functionalization.[12][13][14]

  • Directing Groups: Employing a directing group is a powerful strategy to control regioselectivity. The directing group can be installed on the indole nitrogen or at a specific position on the indole core to guide the metal catalyst to a particular C-H bond.[8][10][15]

  • Solvent Effects: The solvent can influence the coordination of the substrate to the metal center and thus affect the regioselectivity. A systematic solvent screen is recommended.[4]

  • Blocking Groups: If a particular position is highly reactive and leads to undesired side products, consider temporarily installing a blocking group at that position.

Issue 3: Formation of Unexpected Side Products

Q: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts and how can I minimize their formation?

A: The formation of side products is often due to competing reaction pathways or decomposition. Common side products in indole functionalization include over-functionalized products, homocoupling of starting materials, and products from catalyst-mediated decomposition.[16]

  • Over-functionalization: If the desired product is also reactive under the reaction conditions, it can undergo a second functionalization. To minimize this, consider using a lower stoichiometry of the coupling partner, reducing the reaction time, or lowering the temperature.

  • Homocoupling: Homocoupling of the aryl halide or other coupling partners can be a significant side reaction. Optimizing the catalyst system and reaction conditions can often suppress this pathway.

  • Decomposition: this compound or the desired product may be unstable under the reaction conditions. Consider using milder conditions (e.g., lower temperature, alternative catalyst). Some indole derivatives are sensitive to acidic conditions, which can be present in the reaction mixture or during workup and purification on silica gel.[17] Using neutralized silica gel or alternative purification methods like recrystallization may be beneficial.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the functionalization of this compound?

A1: Palladium and Rhodium-based catalytic systems are among the most widely used for the C-H functionalization of indoles.[2][3][12] Palladium catalysts, such as Pd(OAc)₂ and Pd(TFA)₂, are effective for various coupling reactions including arylation and olefination.[2][18] Rhodium catalysts, particularly Rh(III) complexes, are often employed for directed C-H activation, enabling functionalization at positions that are typically less reactive.[12][13][19]

Q2: How do I choose the right directing group for my desired functionalization?

A2: The choice of directing group depends on the desired position of functionalization. For C2-functionalization, directing groups on the indole nitrogen are commonly used.[9] For functionalization at the C4 or C7 positions of the indole core, different directing groups attached to the nitrogen or other positions may be required.[12][14][15] The directing group should be easily installed and removed, and stable under the reaction conditions.

Q3: Can photoredox catalysis be used for the functionalization of this compound?

A3: Yes, photoredox catalysis has emerged as a powerful tool for indole functionalization, often proceeding under mild reaction conditions.[20][21][22] This methodology can be used for a variety of transformations, including the introduction of alkyl and aryl groups.[20][23] Dual catalysis, combining photoredox catalysis with transition metal catalysis, has also been successfully applied.[21]

Q4: What are the best practices for purifying functionalized this compound derivatives?

A4: Purification of indole derivatives can be challenging due to the potential for decomposition on silica gel.[17] Column chromatography is a common method, but the choice of solvent system is critical.[1] If decomposition on silica gel is observed, consider using neutralized silica gel or switching to a different stationary phase like alumina.[17] Recrystallization can be an effective method for obtaining high-purity solid products.[17]

Data Presentation

Table 1: Comparison of Catalytic Systems for C-H Arylation of Indoles

Catalyst SystemDirecting GroupPositionYield (%)Reference
Pd(TFA)₂ / Cu(OAc)₂N-AcylC3High[2]
Pd(TFA)₂ / AgOAcN-PivaloylC2High[2]
Rh(III)N-P(O)tBu₂C7Good[15]
Pd(II)C3-PivaloylC4Good[15]
Pd(OAc)₂ / NeocuproineNone (from indoline)C2Good to Excellent[18]

Table 2: Optimization of Reaction Conditions for Rh(II)-Catalyzed C-H Functionalization

Catalyst (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Rh₂(S-NTTL)₄ (0.5)-789595[24]
Rh₂(S-NTTL)₄ (0.5)03685[24]
Rh₂(S-PTTL)₄ (0.5)-788892[24]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-2 Arylation of N-Pivaloyl-1,2-diphenyl-1H-indole

This protocol is adapted from general procedures for palladium-catalyzed C-H arylation of indoles.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add N-pivaloyl-1,2-diphenyl-1H-indole (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(TFA)₂ (5 mol%), and AgOAc (2.0 equiv.).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C-2 arylated product.[25]

Protocol 2: Rhodium-Catalyzed C-H Olefination of this compound with a Directing Group

This protocol is a general representation based on rhodium-catalyzed C-H activation methodologies.[12]

  • Reaction Setup: In a glovebox, weigh the N-directing group-substituted this compound (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the olefin (2.0 equiv.) into a vial.

  • Solvent Addition: Add anhydrous solvent (e.g., DCE) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 80-120 °C for 12-48 hours.

  • Monitoring: Periodically check the reaction progress by taking aliquots for TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to isolate the functionalized product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Weigh Reagents: Indole Substrate Catalyst Additives inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent heat Heat to Reaction Temperature solvent->heat inert->solvent stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Cool and Quench Reaction monitor->quench extract Filter/Extract quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for transition-metal-catalyzed indole functionalization.

troubleshooting_low_yield cluster_conditions Investigate Reaction Conditions cluster_reagents Check Reagents & Setup start Low/No Product Yield catalyst Optimize Catalyst System (Metal, Ligand, Loading) start->catalyst solvent Screen Solvents start->solvent temp_time Vary Temperature and Reaction Time start->temp_time purity Verify Purity of Starting Materials start->purity atmosphere Ensure Inert Atmosphere & Anhydrous Conditions start->atmosphere solution Improved Yield catalyst->solution solvent->solution temp_time->solution purity->solution atmosphere->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Solubility of 1,2-Diphenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2-Diphenyl-1H-indole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit such low aqueous solubility?

A1: The low aqueous solubility of this compound derivatives is primarily due to their molecular structure. These compounds are characterized by a large, hydrophobic core consisting of an indole ring and two phenyl groups. This significant nonpolar surface area leads to unfavorable interactions with polar water molecules, making them poorly soluble in aqueous media. The lack of ionizable functional groups in the parent structure further contributes to their low solubility across a wide pH range.

Q2: I'm observing precipitation of my compound during in vitro assays. What are the immediate steps I should take?

A2: Precipitation during an assay can lead to inaccurate and unreliable results. Immediately, you should visually inspect all solutions for any signs of solid material. If precipitation is confirmed, consider the following:

  • Review your stock solution concentration: Ensure your stock solution in an organic solvent like DMSO is not oversaturated.

  • Check the final concentration in the assay medium: The concentration of the organic solvent (e.g., DMSO) in the final assay buffer should typically be kept low (e.g., <0.5% v/v) to avoid solvent-induced toxicity and compound precipitation.[1]

  • Re-evaluate the buffer composition: The pH and ionic strength of your aqueous buffer can influence the solubility of your compound.

Q3: What are the most common organic solvents for dissolving this compound derivatives?

A3: Due to their hydrophobic nature, this compound derivatives are generally soluble in nonpolar to moderately polar organic solvents. Commonly used solvents for initial dissolution include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetone

  • Ethyl acetate

For biological assays, DMSO is a frequent choice for preparing concentrated stock solutions.

Q4: Can modifying the chemical structure of my this compound derivative improve its solubility?

A4: Yes, chemical modification is a powerful strategy. Introducing polar or ionizable functional groups can significantly enhance aqueous solubility. For instance, adding hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase the molecule's ability to form hydrogen bonds with water. Creating a salt form of the molecule, if an ionizable group is present, is also a common and effective method.

Q5: Are there established formulation strategies to improve the bioavailability of poorly soluble indole derivatives?

A5: Yes, several formulation strategies can enhance the solubility and, consequently, the bioavailability of these compounds. These include:

  • Co-solvent systems: Using a mixture of water and a water-miscible organic solvent.[2]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix.

  • Complexation with cyclodextrins: Encapsulating the hydrophobic molecule within the cyclodextrin cavity.

  • Lipid-based formulations: Dissolving the compound in oils, surfactants, or lipids.[2]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low solubility issues with this compound derivatives in a question-and-answer format.

Issue 1: My this compound derivative will not dissolve in my desired aqueous buffer for a biological assay.

  • Question: Have you determined the intrinsic aqueous solubility of your compound?

  • Answer/Action: If not, it is crucial to first experimentally determine the baseline solubility. This quantitative value will inform your strategy. A detailed protocol for a shake-flask solubility assay is provided below.

  • Question: Is your compound completely insoluble, or does it form a suspension?

  • Answer/Action: If a suspension forms, you may be close to the solubility limit. Gentle heating or sonication might aid dissolution, but be cautious as the compound may precipitate upon cooling. For consistent results, a solubility enhancement technique is recommended.

  • Question: Have you tried preparing a concentrated stock solution in an organic solvent first?

  • Answer/Action: This is the standard approach for poorly soluble compounds. Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).

Issue 2: My compound dissolves in DMSO, but precipitates when diluted into the aqueous assay buffer.

  • Question: What is the final concentration of your compound in the assay?

  • Answer/Action: It's possible that the final concentration exceeds the thermodynamic solubility in the mixed solvent system (aqueous buffer + DMSO). Try performing a serial dilution to determine the highest concentration that remains in solution.

  • Question: Could a co-solvent system be beneficial?

  • Answer/Action: Yes. Instead of diluting directly into the aqueous buffer, try diluting into a pre-mixed co-solvent system. Common co-solvents for in vitro studies include polyethylene glycol 400 (PEG400) and ethanol. A protocol for developing a co-solvent system is provided below.

Issue 3: I need to prepare a formulation for an in vivo study, and my compound's solubility is too low for the required dose.

  • Question: Have you explored more advanced formulation techniques?

  • Answer/Action: For in vivo studies, more robust methods are often necessary. Consider the following, with detailed protocols outlined in the subsequent section:

    • Complexation with cyclodextrins: This can significantly increase aqueous solubility.

    • Preparation of a solid dispersion: This can improve the dissolution rate.

    • Lipid-based formulations: These are particularly useful for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

Materials:

  • This compound derivative

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • Express the solubility in units such as µg/mL or µM.

Protocol 2: Development of a Co-solvent System

This protocol helps in identifying a suitable co-solvent mixture to enhance solubility.

Materials:

  • This compound derivative

  • Co-solvents (e.g., DMSO, PEG400, ethanol)

  • Aqueous buffer

  • Glass vials

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare various mixtures of the co-solvent and the aqueous buffer. Start with a higher percentage of the co-solvent and titrate downwards. For example:

    • 90% PEG400 / 10% aqueous buffer

    • 75% PEG400 / 25% aqueous buffer

    • 50% PEG400 / 50% aqueous buffer

    • 25% PEG400 / 75% aqueous buffer

  • Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.

  • Vortex each vial and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • The optimal co-solvent system is the one with the lowest percentage of organic solvent that keeps your compound in solution at the desired concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol uses cyclodextrins to form inclusion complexes and improve aqueous solubility.

Materials:

  • This compound derivative

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours.

  • Follow steps 5-10 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the effect of the cyclodextrin on solubility.

Data Presentation

Table 1: Example of Co-solvent System Screening for a this compound Derivative

Co-solvent System (v/v)Final Compound Concentration (µM)Observation (Immediate)Observation (24 hours)
100% Aqueous Buffer10PrecipitationPrecipitation
1% DMSO in Buffer10SolutionPrecipitation
10% PEG400 / 90% Buffer10SolutionSolution
5% PEG400 / 95% Buffer10SolutionPrecipitation
10% Ethanol / 90% Buffer10PrecipitationPrecipitation

Visualizations

Troubleshooting_Workflow start Low Solubility of This compound Derivative check_solubility Is aqueous solubility known? start->check_solubility determine_solubility Perform Shake-Flask Assay (Protocol 1) check_solubility->determine_solubility No prepare_stock Prepare concentrated stock in 100% DMSO check_solubility->prepare_stock Yes determine_solubility->prepare_stock dilute_aqueous Dilute stock into aqueous buffer prepare_stock->dilute_aqueous check_precipitation Precipitation observed? dilute_aqueous->check_precipitation success Compound is soluble at desired concentration check_precipitation->success No troubleshoot Select Solubility Enhancement Method check_precipitation->troubleshoot Yes cosolvent Develop Co-solvent System (Protocol 2) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (Protocol 3) troubleshoot->cyclodextrin other_methods Consider Solid Dispersions or Lipid Formulations troubleshoot->other_methods

Caption: A workflow for troubleshooting the low solubility of this compound derivatives.

Experimental_Workflow_Solubility_Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification add_excess Add excess compound to buffer shake Equilibrate on shaker (24-48h) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.

References

Technical Support Center: Purification of 1,2-Diphenyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1,2-Diphenyl-1H-indole analogs.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound analogs.

Problem 1: Low Yield After Purification

Possible Causes:

  • Compound Instability: this compound analogs can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel.

  • Suboptimal Chromatography Conditions: Improper solvent system selection can lead to poor separation and loss of product.

  • Inefficient Recrystallization: The chosen solvent may not be ideal for crystallizing the target compound, leading to significant loss in the mother liquor.

  • Incomplete Reaction: The presence of a large amount of starting materials indicates that the synthesis was not driven to completion.

Solutions:

  • Chromatography:

    • Use a less acidic stationary phase, such as neutral alumina, for acid-sensitive compounds.[1]

    • Optimize the solvent system using a gradient elution to improve separation from impurities.[2]

    • Minimize the time the compound spends on the column.

  • Recrystallization:

    • Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for recrystallization. A mixed solvent system, such as methanol/water, can sometimes be effective.[2]

    • Cool the recrystallization mixture slowly to maximize crystal formation and yield.

  • Reaction Optimization:

    • Ensure the purity of starting materials to avoid side reactions.[2]

    • Optimize reaction conditions such as temperature, reaction time, and catalyst concentration to drive the reaction to completion.[2]

Problem 2: Co-elution of Impurities with the Product

Possible Causes:

  • Similar Polarity of Impurities: Side products from the synthesis, such as regioisomers or unreacted starting materials, may have polarities very similar to the desired product.

  • Inappropriate Stationary Phase: The chosen stationary phase may not have sufficient selectivity to resolve the product from closely eluting impurities.

  • Overloading the Column: Applying too much crude product to the column can lead to broad peaks and poor separation.

Solutions:

  • Optimize Chromatography:

    • Try a different solvent system. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might alter the selectivity.[1]

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[1]

    • If streaking is observed on the TLC plate, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.

  • Recrystallization:

    • If chromatography fails to provide pure material, recrystallization can be an effective alternative for obtaining high-purity compounds, although it may result in lower recovery.[2]

  • HPLC:

    • For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Newcrom R1) can provide the necessary resolution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound analogs?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. For analogs prepared via the Fischer indole synthesis, impurities can include unreacted phenylhydrazine and carbonyl compounds, as well as regioisomers if an unsymmetrical ketone is used.[2] Cleavage of the N-N bond in the hydrazone intermediate can also lead to aniline byproducts.[3]

Q2: How can I visualize my colorless this compound analog on a TLC plate?

A2: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[1] For compounds that are not UV-active, staining with p-anisaldehyde, vanillin, or a potassium permanganate solution can be used.[1] Ehrlich's reagent is a highly specific stain for indoles, typically producing blue or purple spots.[1]

Q3: What is a good starting point for a column chromatography solvent system for purifying this compound analogs?

A3: A common starting point for the purification of this compound analogs is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A typical gradient could start with a low percentage of ethyl acetate in hexane and gradually increase the polarity. For example, a gradient of 5% to 30% ethyl acetate in hexane is often effective.

Q4: My this compound analog appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive indole derivatives.[1] To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, switching to a more inert stationary phase like neutral alumina is a good option.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Indole Derivatives (General)

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Column Chromatography >95%60-90%Versatile, applicable to a wide range of compounds.Can be time-consuming, potential for compound degradation on stationary phase.[1][2]
Recrystallization >99%40-80%Can yield very high purity material.[2]Lower recovery, finding a suitable solvent can be challenging.
Preparative HPLC >99%70-95%High resolution and purity.[3][4]More expensive, limited to smaller scales.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Analog TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple Spots Recrystal Recrystallization TLC->Recrystal One Major Spot HPLC Preparative HPLC Column->HPLC Co-elution TLC_fractions TLC of Fractions Column->TLC_fractions Collect Fractions Pure Pure Product Recrystal->Pure Collect Crystals HPLC->Pure TLC_fractions->Column Impure Fractions TLC_fractions->Pure Combine Pure Fractions

Caption: A general workflow for the purification of this compound analogs.

Troubleshooting_Tree Start Purification Issue LowYield Low Yield? Start->LowYield Impure Product Impure? CheckReaction Check Reaction Completion LowYield->CheckReaction Yes OptimizeRecrystal Optimize Recrystallization LowYield->OptimizeRecrystal No CoElution Co-eluting Impurity? Impure->CoElution Yes Streaking Peak Streaking? Impure->Streaking No ChangeSolvent Change Solvent System CoElution->ChangeSolvent Yes ChangeStationary Change Stationary Phase CoElution->ChangeStationary No AddModifier Add Eluent Modifier Streaking->AddModifier Yes CheckLoading Check Column Loading Streaking->CheckLoading No

Caption: A decision tree for troubleshooting common purification problems.

References

Stability issues of 1,2-Diphenyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-Diphenyl-1H-indole under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: this compound, like many indole derivatives, is susceptible to degradation under acidic conditions. The primary concerns are acid-catalyzed hydrolysis and potential electrophilic attack on the indole ring, which can lead to the formation of various degradation products. The electron-rich nature of the indole nucleus makes it reactive towards protons and other electrophiles present in acidic media.

Q2: What is the expected degradation pathway for this compound under acidic stress?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of indoles, a likely pathway involves protonation of the indole ring. The C3 position of the indole ring is typically the most nucleophilic and prone to protonation. This can lead to the formation of an indoleninium ion intermediate, which may then react with nucleophiles present in the medium (e.g., water) or undergo rearrangement and dimerization/polymerization.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A well-developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.

Q4: What are the typical conditions for conducting a forced degradation study on this compound?

A4: Forced degradation studies are intentionally rigorous to accelerate the degradation process.[1][2][3][4][5] For acid hydrolysis, typical starting conditions involve treating a solution of this compound with an acid such as 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., several hours to days). The severity of the conditions can be adjusted based on the observed stability of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and complete degradation of this compound observed. The acidic conditions are too harsh (high acid concentration, high temperature, or prolonged exposure).Reduce the severity of the stress conditions. Try using a lower acid concentration (e.g., 0.01 M HCl), a lower temperature, or shorter time points for analysis.
No significant degradation is observed under acidic stress. The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating.Increase the stress conditions (higher acid concentration, higher temperature, or longer duration). Ensure your analytical method is validated to separate the parent peak from potential degradants. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.
Inconsistent or irreproducible degradation results. Inconsistent experimental parameters (temperature fluctuations, inaccurate solution preparation) or issues with the analytical method (instrument variability, improper sample handling).Carefully control all experimental parameters. Ensure accurate preparation of all solutions. Validate the analytical method for precision, accuracy, and robustness.
Appearance of multiple unknown peaks in the chromatogram. Formation of various degradation products.Utilize HPLC coupled with mass spectrometry (HPLC-MS) to identify the mass of the unknown peaks. This information can help in elucidating the structures of the degradation products and understanding the degradation pathway.
Precipitation of the compound upon addition of the acidic solution. Poor solubility of this compound in the acidic aqueous medium.Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) before diluting it with the acidic solution. Ensure the final concentration of the organic solvent is kept to a minimum to avoid altering the reaction conditions.

Quantitative Data Summary

Acidic Condition Temperature Expected Stability Primary Degradation Type
0.01 M HClRoom TemperatureLikely stable for short durationsMinimal Hydrolysis/Protonation
0.1 M HClRoom TemperatureGradual degradation expected over timeAcid-catalyzed hydrolysis
0.1 M HCl60 - 80 °CSignificant degradation expectedAccelerated acid-catalyzed hydrolysis
1 M HCl60 - 80 °CRapid and extensive degradation expectedForced hydrolysis and potential polymerization

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and generate potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile or methanol to prepare a stock solution of 1 mg/mL.

  • Preparation of Acidic Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with purified water.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a reaction vial.

    • Add an equal volume of 0.1 M HCl.

    • The final concentration of the drug will be approximately 0.5 mg/mL.

  • Control Sample Preparation:

    • Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile (or methanol) and water.

  • Incubation:

    • Place the stress and control samples in a heating block or water bath set at 60 °C.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the withdrawn aliquots of the stress sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized stress samples and the control samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar compounds. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

Visualizations

G cluster_0 Potential Acid-Catalyzed Degradation Pathway Indole This compound Protonation Protonation at C3 Indole->Protonation H+ Intermediate Indoleninium Ion Intermediate Protonation->Intermediate Products Degradation Products (e.g., Hydrolysis products, Dimers) Intermediate->Products H2O, etc.

Caption: Potential degradation pathway of this compound under acidic conditions.

G cluster_1 Troubleshooting Workflow for Stability Issues Start Stability Issue Encountered (e.g., Unexpected Degradation) Check_Params Verify Experimental Parameters (Temp, Conc, Time) Start->Check_Params Check_Method Review Analytical Method (Specificity, Robustness) Check_Params->Check_Method Parameters OK Modify_Conditions Adjust Stress Conditions (Milder or Harsher) Check_Params->Modify_Conditions Parameters incorrect Check_Method->Modify_Conditions Method OK Check_Method->Modify_Conditions Method needs optimization Re-analyze Re-run Experiment and Analyze Data Modify_Conditions->Re-analyze Identify_Products Characterize Degradation Products (e.g., LC-MS) Re-analyze->Identify_Products Issue Persists End Resolution Re-analyze->End Issue Resolved Identify_Products->End

Caption: A logical workflow for troubleshooting stability issues encountered during experiments.

References

Technical Support Center: Enhancing the Fluorescence Intensity of 1,2-Diphenyl-1H-indole Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-Diphenyl-1H-indole fluorescent probes. Our aim is to help you optimize your experimental outcomes by enhancing the fluorescence intensity of these versatile probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the fluorescence intensity of this compound probes?

The fluorescence intensity of this compound probes is highly sensitive to their local environment. The three primary factors that can cause significant variations in fluorescence are:

  • Solvent Polarity: The polarity of the solvent can significantly alter the electronic distribution of the probe in its excited state, impacting the fluorescence quantum yield and emission wavelength.[1][2]

  • pH of the Medium: The protonation state of the indole nitrogen and any functional groups on the phenyl rings can affect the probe's electronic structure and, consequently, its fluorescence characteristics.[3][4]

  • Aggregation: At higher concentrations, these probes can aggregate, leading to either a decrease in fluorescence (Aggregation-Caused Quenching or ACQ) or an increase in fluorescence (Aggregation-Induced Emission or AIE), depending on the specific molecular structure and environment.[5][6][7]

Q2: My this compound probe is showing very weak or no fluorescence. What are the likely causes?

Low fluorescence intensity is a common issue that can arise from several factors:

  • Suboptimal Solvent Choice: The probe may be in a solvent that quenches its fluorescence.

  • Incorrect pH: The pH of your solution may not be optimal for the probe's fluorescence.

  • Probe Degradation: The probe may have degraded due to exposure to light, harsh chemicals, or improper storage.

  • Concentration Effects: The probe concentration might be too high, leading to self-quenching, or too low for detection.

  • Presence of Quenchers: Certain molecules or ions in your sample can act as fluorescence quenchers.

Q3: How does solvent polarity specifically affect the fluorescence of this compound probes?

Increasing solvent polarity generally leads to a red shift in the emission spectrum (longer wavelengths) due to the stabilization of the excited state.[1] However, the effect on intensity can vary. For some indole derivatives, increasing polarity can decrease the fluorescence quantum yield.[8] It is crucial to empirically determine the optimal solvent system for your specific probe and application.

Q4: Can I use this compound probes for quantitative measurements?

Yes, these probes can be used for quantitative measurements, provided that you carefully control the experimental conditions. Factors such as solvent, pH, temperature, and the presence of potential interfering substances must be kept constant across all measurements. It is also essential to establish a calibration curve with known concentrations of the analyte or under conditions that yield a predictable fluorescence response.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Symptoms:

  • The fluorescence intensity is at or near the background level.

  • The signal-to-noise ratio is very low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Environment The fluorescence of this compound probes is highly dependent on solvent polarity. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to find the optimal environment for your probe.[1][2]
Suboptimal pH The fluorescence of indole derivatives can be pH-sensitive.[3][4] Prepare a series of buffers to test a pH range (e.g., pH 4-10) and identify the pH at which the fluorescence is maximal.
Probe Concentration Too Low The concentration of the probe may be below the detection limit of the instrument. Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration.
Probe Degradation Indole compounds can be susceptible to photobleaching and chemical degradation. Store the probe protected from light and in a cool, dry place. Prepare fresh solutions for each experiment.
Presence of Quenching Agents Components in your sample matrix (e.g., heavy ions, dissolved oxygen) can quench fluorescence.[9] If possible, purify your sample or use a buffer system that minimizes quenching.
Incorrect Instrument Settings Ensure that the excitation and emission wavelengths are set correctly for your specific this compound probe. Optimize the detector gain and slit widths on your fluorometer.
Issue 2: Inconsistent or Unstable Fluorescence Readings

Symptoms:

  • Fluorescence intensity fluctuates over time.

  • Poor reproducibility between replicate experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Photobleaching Continuous exposure to the excitation light can cause the fluorophore to degrade. Reduce the excitation light intensity, decrease the exposure time, and use fresh samples for each measurement.
Probe Aggregation or Precipitation At high concentrations or in certain solvents, the probe may aggregate or precipitate out of solution, leading to unstable readings. Try reducing the probe concentration, using a different solvent, or adding a small amount of a co-solvent like DMSO to improve solubility.[7]
Temperature Fluctuations Fluorescence is a temperature-dependent process. Ensure that your samples and instrument are thermally equilibrated. Use a temperature-controlled cuvette holder if available.
Sample Evaporation For measurements over extended periods, solvent evaporation can concentrate the sample and alter the fluorescence. Use capped cuvettes or an appropriate sealing method.

Quantitative Data Summary

The following tables summarize the impact of solvent polarity and pH on the fluorescence of representative indole derivatives. Note that the exact values will vary for different substituted this compound probes.

Table 1: Effect of Solvent Polarity on Fluorescence Quantum Yield of an Indole Derivative

SolventPolarity Index (Reichardt's ET(30))Relative Fluorescence Quantum Yield (ΦF)
Cyclohexane31.20.85
Toluene33.90.78
Dichloromethane41.10.65
Acetonitrile46.00.52
Ethanol51.90.40
Water63.1< 0.1

Data is generalized from typical trends observed for indole derivatives.[8][10]

Table 2: pH-Dependence of Fluorescence Intensity for a pH-Sensitive Indole Probe

pHRelative Fluorescence Intensity (%)
4.020
5.045
6.080
7.0100
8.095
9.070
10.050

This table illustrates a typical pH profile for an indole-based probe where the neutral form is the most fluorescent.[4]

Experimental Protocols

Protocol 1: Optimization of Solvent Conditions

Objective: To determine the solvent system that provides the highest fluorescence intensity for a this compound probe.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO).

  • A series of anhydrous solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Fluorometer and appropriate cuvettes.

Procedure:

  • Prepare a series of dilutions of the probe stock solution in each of the selected solvents to a final concentration of 1 µM.

  • Protect the solutions from light.

  • Measure the fluorescence emission spectrum of each solution using the appropriate excitation wavelength for your probe.

  • Record the maximum fluorescence intensity and the emission wavelength (λem,max) for each solvent.

  • Plot the maximum fluorescence intensity versus the solvent polarity index to identify the optimal solvent.

Protocol 2: Determination of Optimal pH

Objective: To find the pH at which the this compound probe exhibits maximum fluorescence.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO).

  • A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Fluorometer and appropriate cuvettes.

Procedure:

  • Prepare a working solution of the probe in a suitable buffer (e.g., 1 µM in phosphate buffer, pH 7.4).

  • In separate cuvettes, add the probe to each of the different pH buffers to the same final concentration.

  • Allow the solutions to equilibrate for a few minutes, protected from light.

  • Measure the fluorescence intensity of each sample at the probe's optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range.

Visualizations

Troubleshooting_Workflow start Low Fluorescence Intensity Observed check_concentration Is Probe Concentration Optimal? start->check_concentration check_solvent Is the Solvent System Optimized? check_concentration->check_solvent No solution_found Fluorescence Intensity Enhanced check_concentration->solution_found Yes, Adjust Concentration check_ph Is the pH of the Medium Correct? check_solvent->check_ph No check_solvent->solution_found Yes, Change Solvent check_quenching Are Quenching Agents Present? check_ph->check_quenching No check_ph->solution_found Yes, Adjust pH check_instrument Are Instrument Settings Correct? check_quenching->check_instrument No check_quenching->solution_found Yes, Purify Sample check_instrument->start No, Re-evaluate check_instrument->solution_found Yes, Adjust Settings

Caption: A troubleshooting workflow for diagnosing and resolving low fluorescence intensity.

Aggregation_Effects cluster_0 Low Concentration cluster_1 High Concentration Monomer Monomeric Probe (Fluorescent) Aggregate Probe Aggregates Monomer->Aggregate Increase Concentration ACQ Aggregation-Caused Quenching (Low Fluorescence) Aggregate->ACQ π-π stacking AIE Aggregation-Induced Emission (High Fluorescence) Aggregate->AIE Restricted Intramolecular Rotation

References

Overcoming steric hindrance in the synthesis of bulky 1,2-Diphenyl-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered 1,2-diphenyl-1H-indoles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of bulky 1,2-diphenyl-1H-indoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired 1,2-diphenyl-1H-indole at all. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of sterically hindered indoles can arise from several factors, primarily related to steric hindrance, inappropriate reaction conditions, or reagent quality. Here are key areas to investigate:

  • Steric Hindrance: The bulky nature of the two phenyl groups at the 1 and 2 positions presents a significant steric barrier.

    • In Fischer Indole Synthesis: The key[1][1]-sigmatropic rearrangement can be impeded by bulky substituents.[2]

    • In Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig amination): The oxidative addition and reductive elimination steps can be slow for hindered substrates.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to overcome the activation energy barrier caused by steric hindrance. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.

    • Reaction Time: Sterically hindered reactions often require longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst Choice and Loading: The selection of the appropriate catalyst and ligand is crucial. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often necessary to promote the coupling of sterically hindered substrates.[3]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your aniline/phenylhydrazine and ketone/alkyne starting materials, as impurities can lead to unwanted side reactions.[2]

    • Solvent Purity: Use anhydrous solvents, as water can interfere with many catalysts and intermediates, particularly in palladium-catalyzed reactions.

    • Base Selection (for Palladium-Catalyzed Reactions): The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are often effective.[3]

Issue 2: Formation of Significant Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common challenge, especially when forcing conditions are required to overcome steric hindrance.

  • In Fischer Indole Synthesis:

    • Incomplete Cyclization/Rearrangement: This can lead to the isolation of the intermediate phenylhydrazone.

    • Side Reactions from Harsh Acidic Conditions: Strong acids and high temperatures can lead to decomposition of starting materials or the desired product.[2] Consider using milder Lewis acids like ZnCl₂ or BF₃·OEt₂.

  • In Palladium-Catalyzed Reactions:

    • C-Arylation vs. N-Arylation: In the N-arylation of 2-phenylindole, C-arylation at the 3-position can be a competing side reaction. The choice of ligand and reaction conditions can influence the selectivity.[3]

    • Homocoupling: Homocoupling of the aryl halide can occur, especially at higher temperatures.

    • Hydrodehalogenation: Reduction of the aryl halide starting material can also be a side reaction.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my final this compound product from the reaction mixture. What are some common purification challenges and how can I overcome them?

A: The purification of bulky, often non-polar, indole products can be challenging.

  • Co-elution of Impurities: Starting materials, intermediates, and side products may have similar polarities to the desired product, leading to difficult separation by column chromatography.

    • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents). A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a variety of solvent systems.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally most effective for preparing bulky 1,2-diphenyl-1H-indoles?

A1: While the classical Fischer indole synthesis can be used, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, often provide a more reliable and higher-yielding route for sterically hindered substrates.[3][4] The choice of method will ultimately depend on the availability of starting materials and the specific substitution pattern desired.

Q2: How do I choose the right ligand for a palladium-catalyzed N-arylation to synthesize this compound?

A2: For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the catalytically active monoligated palladium species and facilitate both oxidative addition and reductive elimination. Examples of effective ligands include biarylphosphines like XPhos, SPhos, and RuPhos, as well as bulky trialkylphosphines.[3] The optimal ligand may need to be determined empirically for your specific substrate combination.

Q3: Can I synthesize this compound in a one-pot reaction?

A3: Yes, one-pot procedures are available. For example, a one-pot synthesis can be achieved by reacting aniline with 1,2-diphenylethanone under acidic conditions, effectively combining hydrazone formation and Fischer indole cyclization in a single step.[5] Palladium-catalyzed one-pot syntheses from o-haloanilines and phenylacetylene have also been reported for related 2-phenylindoles.[6]

Q4: What are the expected spectroscopic data for this compound?

A4: The characterization of this compound would typically involve ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole core and the two phenyl substituents. The ¹³C NMR spectrum would display the corresponding signals for all carbon atoms in the molecule. Specific chemical shifts can vary slightly depending on the solvent used for analysis.[7]

Experimental Protocols

Method 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Workflow Diagram:

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Indolization cluster_workup Step 3: Work-up and Purification Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Deoxybenzoin (Acid catalyst, e.g., AcOH) Deoxybenzoin Deoxybenzoin (1,2-Diphenylethanone) Hydrazone_ref Phenylhydrazone IndoleProduct This compound IndoleProduct_ref Crude Product Hydrazone_ref->IndoleProduct Heat (Acid catalyst, e.g., PPA, ZnCl₂) Workup Quench, Neutralize, Extract Purification Column Chromatography or Recrystallization Workup->Purification IndoleProduct_ref->Workup

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Procedure:

  • Hydrazone Formation (can be done in situ):

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and deoxybenzoin (1,2-diphenylethanone) (1.0-1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the formation of the phenylhydrazone is complete (monitor by TLC).

  • Indolization:

    • To the reaction mixture containing the phenylhydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this step. Alternatively, a Lewis acid such as zinc chloride (ZnCl₂) can be used.[1]

    • Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature and reaction time will need to be determined experimentally. Monitor the reaction for the formation of the indole product and the consumption of the hydrazone.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice-water.

    • Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Palladium-Catalyzed N-Arylation of 2-Phenylindole (Buchwald-Hartwig Amination)

This method is suitable if 2-phenylindole is a readily available starting material.

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_reaction_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up and Purification Reactants 2-Phenylindole + Aryl Halide (e.g., Iodobenzene) Heating Heat under Inert Atmosphere (e.g., Argon or Nitrogen) Reactants->Heating Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Heating Base Base (e.g., NaOt-Bu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Workup Cool, Filter, Concentrate Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Workflow for the Buchwald-Hartwig N-Arylation of 2-Phenylindole.

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), combine 2-phenylindole (1.0 eq.), the aryl halide (e.g., iodobenzene or bromobenzene, 1.1-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).

    • Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction:

    • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of sterically hindered indoles, providing a basis for comparison and optimization.

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Bulky Indoles

CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Polyphosphoric Acid (PPA)120-1802-840-70Often effective but can lead to charring with sensitive substrates.
Zinc Chloride (ZnCl₂)100-1504-1235-65Milder than PPA, but may require longer reaction times.[2]
Boron Trifluoride Etherate (BF₃·OEt₂)80-1206-2430-60A milder Lewis acid, can be beneficial for substrates with acid-sensitive functional groups.[1]
p-Toluenesulfonic Acid (p-TSA)100-1408-2425-55A common Brønsted acid catalyst.

Table 2: Comparison of Ligands for Palladium-Catalyzed N-Arylation of 2-Substituted Indoles

LigandCatalyst Loading (mol%)BaseTemperature (°C)Typical Yield (%)Notes
XPhos1-3NaOt-Bu100-11070-95A highly effective and general ligand for sterically hindered substrates.[3]
RuPhos1-3K₃PO₄100-11065-90Another bulky biarylphosphine ligand with good performance.
tBuXPhos1-3NaOt-Bu100-11075-95A very bulky ligand that can be advantageous for particularly challenging substrates.
Tri-tert-butylphosphine2-5K₃PO₄90-10060-85A bulky and electron-rich trialkylphosphine ligand.

Disclaimer: The yields and reaction conditions presented in these tables are illustrative and may vary depending on the specific substrates and experimental setup. Optimization is often necessary to achieve the best results.

References

Scalable synthesis of 1,2-Diphenyl-1H-indole for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1,2-Diphenyl-1H-indole for industrial applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of N-phenylhydrazine and deoxybenzoin (1,2-diphenylethanone).[1][2] The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂).[1][3]

Q2: How does the choice of acid catalyst impact the Fischer indole synthesis of this compound?

A2: The acid catalyst is a critical parameter that can significantly influence the reaction yield and purity of the final product. Strong Brønsted acids like polyphosphoric acid (PPA) are often effective for driving the cyclization but can lead to the formation of tar and polymeric byproducts if the temperature and reaction time are not carefully controlled. Lewis acids, such as zinc chloride, are generally milder and can offer a cleaner reaction profile, potentially reducing the formation of acid-sensitive impurities.[4] The optimal catalyst and its concentration should be determined experimentally for a specific scale and reactor setup.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: On an industrial scale, the handling of large quantities of corrosive acids like PPA or sulfuric acid requires specialized equipment and stringent safety protocols. The reaction is often performed at elevated temperatures, which can lead to pressure buildup in a closed system. Furthermore, N-phenylhydrazine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area. A thorough risk assessment should be conducted before any scale-up operations.

Q4: Are there alternative scalable synthetic routes to this compound besides the Fischer indole synthesis?

A4: While the Fischer indole synthesis is the most common, other methods have been developed, although their scalability for this compound may be less established. Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the indole ring system.[5] However, the cost and availability of the catalyst, as well as the need for specialized equipment, may be limiting factors for large-scale industrial production compared to the more classical Fischer indole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scalable synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My Fischer indole synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes?

  • Answer: Low yields in this synthesis can often be attributed to several factors:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. If the catalyst is too weak, the reaction may not proceed to completion. Conversely, a catalyst that is too strong or used in excess can lead to decomposition of the starting materials or the product.[4]

    • Suboptimal Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to facilitate the key[5][5]-sigmatropic rearrangement. However, excessively high temperatures can promote the formation of tar and other degradation products.[4]

    • Poor Quality of Starting Materials: Impurities in the N-phenylhydrazine or deoxybenzoin can inhibit the reaction or lead to the formation of side products. Ensure the purity of your starting materials before commencing the synthesis.

    • Presence of Water: The reaction is sensitive to water, which can hydrolyze the intermediate phenylhydrazone. It is essential to use anhydrous solvents and reagents.

Issue 2: Formation of Tars and Polymeric Byproducts

  • Question: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult. How can I prevent this?

  • Answer: Tar formation is a common issue in Fischer indole synthesis, especially at high temperatures and with strong acids.[4] To mitigate this:

    • Optimize Reaction Temperature: Gradually increase the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

    • Use a Milder Catalyst: Consider switching from a strong Brønsted acid like PPA to a milder Lewis acid like ZnCl₂.

    • Control Reaction Time: Prolonged exposure to high temperatures and acidic conditions can lead to product degradation. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying the crude this compound. What are the common impurities and how can I remove them?

  • Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials, side-products from competing reactions, and degradation products.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often an effective method for purifying the solid product on a large scale.

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexanes and ethyl acetate.[6]

    • Acid-Base Extraction: Although less common for this specific indole, if basic or acidic impurities are present, an acid-base extraction during the workup can be beneficial.

Quantitative Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the synthesis of 1,2-disubstituted indoles using the Fischer indole synthesis. Note that optimal conditions will vary depending on the specific substrate and scale.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystTypical ConcentrationTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Polyphosphoric Acid (PPA)Excess (as solvent)100-1601-470-90[7]
Zinc Chloride (ZnCl₂)1-2 equivalents120-1802-660-85[3]
Sulfuric Acid (H₂SO₄)Catalytic to excess80-1202-850-80[1]
Acetic AcidSolventReflux4-2440-70[3]

Experimental Protocols

Scalable Fischer Indole Synthesis of this compound

This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization may be required for larger-scale production.

Materials:

  • N-phenylhydrazine

  • Deoxybenzoin (1,2-diphenylethanone)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Hydrazone Formation (Optional but recommended for cleaner reaction):

    • In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol.

    • Add N-phenylhydrazine (1.1 equivalents) to the solution.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization:

    • Method A (PPA): To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring.

    • Slowly add the phenylhydrazone from the previous step (or a mixture of deoxybenzoin and N-phenylhydrazine if performing a one-pot synthesis) to the hot PPA.

    • Raise the temperature to 120-140 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Method B (ZnCl₂): In a flask, mix the phenylhydrazone (or the starting materials), zinc chloride (1.5 equivalents), and a high-boiling solvent like toluene.

    • Heat the mixture to reflux (around 110-120 °C) for 2-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Phenylhydrazine N-Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Deoxybenzoin Deoxybenzoin Deoxybenzoin->Hydrazone + H⁺ Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Indole This compound Cyclized_Intermediate->Indole - NH₃

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Check Catalyst (Type & Concentration) Start->Check_Catalyst Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Check Starting Material Purity Start->Check_Reagents Check_Water Ensure Anhydrous Conditions Start->Check_Water Optimize_Catalyst Optimize Catalyst: - Stronger/Milder - Adjust Concentration Check_Catalyst->Optimize_Catalyst Optimize_Temp Optimize Temperature: - Gradual Increase - Monitor by TLC Check_Temp->Optimize_Temp Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Dry_Solvents Use Anhydrous Solvents/Reagents Check_Water->Dry_Solvents Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reagents->Success Dry_Solvents->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

Comparing Fischer indole synthesis with other methods for 1,2-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 1,2-Diphenyl-1H-indole

The synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active compounds. Among these, this compound represents an important structural motif. This guide provides a comparative overview of various synthetic methodologies for obtaining this target molecule, with a primary focus on the classic Fischer indole synthesis against other notable methods. The comparison is based on reaction yields, conditions, and starting materials, supported by detailed experimental protocols.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data for different methods used to synthesize this compound or structurally related analogs like 2-phenylindole and 1-phenyl-1H-indoles. This data is crucial for researchers in selecting the most appropriate synthetic strategy based on efficiency and available resources.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, Deoxybenzoin (1,2-Diphenylethanone)Zinc chloride (ZnCl₂)None1706 minutes72-80[1]
Fischer Indole Synthesis (Acid) Acetophenone Phenylhydrazoneo-phosphoric acid, H₂SO₄None100-12020 minutesNot specified for diphenyl derivative[2]
Bischler-Möhlau Synthesis α-Bromo-deoxybenzoin, AnilineNoneNoneRefluxNot SpecifiedHistorically low[1]
Bischler-Möhlau (Microwave) Phenacyl bromide, Aniline (2:1 mixture)Dimethylformamide (DMF)NoneMicrowave (600W)1 minute52-75 (for 2-arylindoles)[1][2]
One-Pot Cyclization 1-phenyl-2-(phenylamino)-ethan-1-oneTrifluoroacetic acid (TFA)Glacial Acetic AcidReflux5-8 hours~80[3][4]
Buchwald-Hartwig N-Arylation 2-Phenylindole, IodobenzenePalladium(II) acetate, Phosphine LigandTolueneNot SpecifiedNot SpecifiedHigh yields typical for this reaction type

Detailed Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][5]

Step 1: Preparation of Deoxybenzoin Phenylhydrazone

  • Dissolve deoxybenzoin (1,2-diphenyl-ethanone) in ethanol and a small amount of glacial acetic acid.

  • Add phenylhydrazine dropwise while swirling the mixture.

  • Heat the reaction mixture on a sand bath for approximately 10 minutes.[2]

  • Cool the mixture in an ice bath to precipitate the phenylhydrazone product.

  • Collect the precipitate by filtration, wash with dilute hydrochloric acid followed by cold ethanol, and air dry.[2]

  • Recrystallize the crude product from ethanol to obtain pure deoxybenzoin phenylhydrazone.

Step 2: Cyclization to this compound

  • Place the dried deoxybenzoin phenylhydrazone in a beaker.

  • Add a catalyst, such as zinc chloride[1], or a mixture of ortho-phosphoric acid and concentrated sulfuric acid.[2]

  • Heat the mixture. For zinc chloride, a temperature of 170°C is applied for about 6 minutes.[1] For the acid mixture, heat on a water bath at 100-120°C for 20 minutes with constant stirring.[2]

  • Pour the hot reaction mixture into cold water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral.

  • Dry the crude this compound and recrystallize from ethanol.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromo-ketone with an excess of an aniline to form a 2-aryl-indole.[6][7] While historically plagued by harsh conditions, modern variations offer milder alternatives.[6]

Protocol: Microwave-Assisted Synthesis

  • In a suitable vessel, create a 2:1 mixture of aniline and an appropriate α-bromo-ketone (e.g., α-bromo-deoxybenzoin).

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of dimethylformamide (DMF).[2]

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[2]

  • After cooling, purify the resulting crude product using appropriate chromatographic techniques to isolate the this compound.

One-Pot Synthesis via Cyclization

This method provides a direct route to N-phenyl indoles through the cyclization of N-phenyl-α-amino ketones.

Protocol:

  • Charge a round-bottom flask with 1-phenyl-2-(phenylamino)-ethan-1-one, trifluoroacetic acid, and glacial acetic acid.[3]

  • Reflux the reaction mixture for 5 to 8 hours in the dark.[4]

  • Pour the cooled reaction mixture over crushed ice.

  • Filter the separated solid mass.

  • Purify the crude product by washing with petroleum ether and methanol to yield this compound.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[8][9] It can be applied in a two-step sequence to synthesize this compound, by first preparing 2-phenylindole and then performing an N-arylation.

Protocol: N-Arylation of 2-Phenylindole

  • To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Diphenyl(m-tolyl)phosphine), and sodium tert-butoxide (NaOtBu).[10]

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene, 2-phenylindole, and the aryl halide (e.g., iodobenzene).

  • Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key components of the compared synthetic methods for this compound.

G cluster_fischer Fischer Indole Synthesis cluster_bischler Bischler-Möhlau Synthesis cluster_onepot One-Pot Cyclization cluster_buchwald Buchwald-Hartwig Amination f_start1 Phenylhydrazine f_reagent Acid Catalyst (e.g., ZnCl₂) f_start1->f_reagent f_start2 Deoxybenzoin f_start2->f_reagent f_product This compound f_reagent->f_product b_start1 α-Bromo-deoxybenzoin b_reagent Heat or Microwave b_start1->b_reagent b_start2 Aniline b_start2->b_reagent b_product This compound b_reagent->b_product o_start 1-phenyl-2-(phenylamino)- ethan-1-one o_reagent TFA / Acetic Acid o_start->o_reagent o_product This compound o_reagent->o_product h_start1 2-Phenylindole h_reagent Pd Catalyst + Ligand + Base h_start1->h_reagent h_start2 Aryl Halide h_start2->h_reagent h_product This compound h_reagent->h_product

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to 2-Phenylindole and Other Fluorescent Scaffolds for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological imaging, the demand for high-performance fluorescent probes is ever-present. These molecular tools are instrumental for researchers, scientists, and drug development professionals in visualizing and quantifying biological processes at the cellular and subcellular levels. While classic scaffolds such as coumarins, fluoresceins, rhodamines, and BODIPYs have long been the workhorses of fluorescence microscopy, there is a continuous search for novel fluorophores with improved characteristics. This guide provides a comparative analysis of the photophysical properties and bioimaging applicability of 2-phenylindole, a simple indole derivative, against these established fluorescent scaffolds.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is dictated by its photophysical properties, which determine its suitability for specific imaging applications and instrumentation. The following table summarizes key performance indicators for 2-phenylindole and popular alternative scaffolds. It is important to note that comprehensive experimental data for the parent 2-phenylindole is not as readily available as for the more established dyes. Data for a closely related derivative, 2,3-distyrylindole, is included to provide a more complete picture for the indole scaffold.

Scaffold Excitation Max (λ_ex, nm) Emission Max (λ_em, nm) Stokes Shift (nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **Fluorescence Quantum Yield (Φ_f) Fluorescence Lifetime (τ, ns) Solvent/Conditions
2-Phenylindole 313[1]362[1]49Data not availableData not availableData not availableEthanol[1]
2,3-Distyrylindole ~380~450~70Data not availableData not available~1.0[2]DMSO[2]
Coumarin 6 4595044554,0000.782.5Ethanol[3]
Fluorescein 4905142476,9000.934.00.1 M NaOH[4]
Rhodamine B 55457622105,0000.311.7Ethanol
BODIPY-FL 5035129~80,000~0.90~5.7Methanol

Note: Photophysical properties are highly dependent on the molecular environment, including solvent polarity, pH, and temperature. The data presented here are for comparative purposes under the specified conditions.

Experimental Protocols

Accurate characterization and comparison of fluorescent probes require standardized experimental procedures. Below are detailed methodologies for key experiments.

1. Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of a known quantum yield.

  • Materials:

    • Fluorophore of interest (sample)

    • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

    • Spectrograde solvent (e.g., ethanol, cyclohexane)

    • UV-Vis spectrophotometer

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

    • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.[4]

    • Fluorescence Measurement: Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements. Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.[4]

    • Data Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

      • Determine the slope of the linear fit for both plots.

      • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where:

        • Φ_std is the quantum yield of the standard.

        • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

        • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[4]

2. Photostability Assessment

Photostability is a critical parameter that determines the suitability of a fluorophore for long-term imaging experiments.

  • Materials:

    • Fluorophore solution (e.g., 1 µM in PBS)

    • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

    • Microscope slides and coverslips

    • Image analysis software (e.g., ImageJ/Fiji)

  • Procedure:

    • Sample Preparation: Prepare a thin film of the fluorophore solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

    • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.

    • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample at a constant intensity. Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.[5]

    • Data Analysis:

      • Select a region of interest (ROI) within the illuminated area.

      • Measure the mean fluorescence intensity within the ROI for each image in the time series.

      • Correct for background fluorescence.

      • Normalize the intensity values to the initial intensity at t=0.

      • Plot the normalized fluorescence intensity as a function of time.

      • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.[5]

3. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cells in culture

    • 96-well plate

    • Fluorophore of interest

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate overnight.

    • Treatment: Treat the cells with varying concentrations of the fluorescent probe and incubate for a desired period (e.g., 24 hours). Include untreated control wells.

    • MTT Addition: Add 10 µL of the MTT stock solution to each well.[6]

    • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the MTT to be metabolized into formazan crystals.[7]

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Fluorophore Comparison

The following diagram illustrates a typical workflow for the characterization and comparison of fluorescent probes for bioimaging applications.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_biological Biological Evaluation s1 Synthesize Fluorophore s2 Purify & Characterize s1->s2 p1 Absorbance & Emission Spectra s2->p1 Characterize Properties p2 Quantum Yield Measurement p1->p2 p3 Fluorescence Lifetime p1->p3 p4 Photostability Assay p1->p4 b1 Cytotoxicity Assay (e.g., MTT) p4->b1 Assess Biocompatibility b2 Cellular Uptake & Localization b1->b2 b3 Bioimaging Application b2->b3 d Select Optimal Probe b3->d Data Analysis & Comparison

Caption: Workflow for comparing fluorescent scaffolds.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Fluorescent probes are often used to visualize components of signaling pathways. The diagram below shows a simplified representation of an RTK signaling cascade, where each component could potentially be targeted by a specific fluorescent probe.

G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binds Grb2 Grb2 RTK->Grb2 Phosphorylates & Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Leads to

Caption: Simplified RTK signaling pathway.

References

A Comparative Guide to the Biological Activity of 1,2-Diphenyl-1H-indole and Other Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1,2-Diphenyl-1H-indole and other related indole isomers, with a focus on their potential as therapeutic agents. The information presented is based on available experimental data from preclinical studies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Phenyl-substituted indoles, in particular, have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on comparing the biological activities of this compound with other diphenylindole isomers and related derivatives, highlighting their cytotoxic effects against cancer cell lines and their impact on key cellular signaling pathways.

Comparative Biological Activity

While direct comparative studies of the biological activities of all diphenylindole isomers under identical conditions are limited, the available data suggests that the positioning of the phenyl groups on the indole ring significantly influences their cytotoxic and other biological effects.

Data Presentation: Cytotoxicity of Diphenylindole Derivatives

The following table summarizes the cytotoxic activities of various diphenyl- and related indole derivatives against different human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analoguesVarious human cancer cell linesNot Specified2.1 - 8.1[1][2]
2-phenyl-1H-indole derivativesMCF-7 (Breast)Not Specified52 nM (for ATI 3)[3]
2-phenyl-1H-indole derivativesNCI/ADR-RES (Multi-drug resistant)Not Specified-[3]
2-phenyl-1H-indole derivativesMessa/Dx5 (Multi-drug resistant)Not Specified-[3]
5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivativesLymphoma cellsNot Specified0.89 - 1.80[4]
Pyridino[2,3-f]indole-4,9-dione derivativesXF 498 (CNS tumor)Sulforhodamine B0.006 µg/ml (for compound 5)[5]
Pyridino[2,3-f]indole-4,9-dione derivativesHCT 15 (Colon tumor)Sulforhodamine B0.073 µg/ml (for compound 5)[5]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e)MCF-7 (Breast)MTT0.57[6][7]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e)HCT116 (Colon)MTT1.95[6]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e)A549 (Lung)MTT3.49[6][7]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)MCF-7 (Breast)Not Specified2.94[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)MDA-MB-231 (Breast)Not Specified1.61[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)A549 (Lung)Not Specified6.30[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)HeLa (Cervical)Not Specified6.10[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)A375 (Melanoma)Not Specified0.57[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)B16-F10 (Melanoma)Not Specified1.69[8]

Mechanism of Action: Inhibition of Tubulin Polymerization and Modulation of NF-κB Signaling

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. Arylthioindoles and diarylindoles have been identified as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[3][9][10][11][12] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Furthermore, indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by indole derivatives can suppress the expression of anti-apoptotic and metastatic gene products, thereby enhancing apoptosis in cancer cells.[13][14]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of a compound.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Signaling Pathway Diagram: Inhibition of NF-κB Pathway by Indole Derivatives

NF_kB_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Indole Derivatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Indole_Derivatives Indole Derivatives Indole_Derivatives->IKK_complex Inhibits Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFkB_active->Target_Genes Promotes Experimental_Workflow Figure 2: General Experimental Workflow for Evaluating Biological Activity cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Compound_Synthesis Synthesis of Diphenylindole Isomers Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization, NF-κB Inhibition) Cytotoxicity_Assay->Mechanism_Study Active Compounds Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis Animal_Model Animal Model Studies (e.g., Xenograft) Data_Analysis->Animal_Model Promising Candidates Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Model->Efficacy_Toxicity Lead_Identification Lead Compound Identification Efficacy_Toxicity->Lead_Identification

References

Unveiling the Properties of 1,2-Diphenyl-1H-indole: A Comparative Guide to Computational and Experimental Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical and pharmacological properties of novel chemical entities is paramount. This guide provides a detailed comparison of computationally predicted and experimentally determined properties of 1,2-Diphenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing theoretical predictions with real-world data, this document aims to validate the accuracy of computational models and provide a comprehensive profile of this molecule.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental characteristics of a molecule, such as its melting point, solubility, and acidity, are critical determinants of its behavior in biological systems. Below, we compare the computationally predicted and experimentally determined values for these key properties of this compound and related derivatives.

Comparison of Physicochemical Properties
PropertyThis compound (Predicted)This compound (Experimental)2-Phenyl-1H-indole (Alternative - Experimental)1-Phenyl-1H-indole (Alternative - Experimental)
Molecular Weight ( g/mol ) 269.3[1]-193.24[2]193.24[3]
Melting Point (°C) -Not available187-189[4], 189-190[5]60-62[6]
LogP (XLogP3) 5.3[1]-3.84.4[3]
Aqueous Solubility (µg/mL at pH 7.4) -Not available0.7-
pKa -Not available--

Note: Experimental data for this compound is limited in the reviewed literature. Data for structurally similar compounds, 2-Phenyl-1H-indole and 1-Phenyl-1H-indole, are provided for comparative purposes.

Experimental Protocols

To ensure the reproducibility and accuracy of the experimental data presented, detailed methodologies for key experiments are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity. The capillary melting point method is a standard technique for this determination.

Protocol:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

  • The temperature is raised slowly and steadily.

  • The temperature at which the substance first begins to melt (the point at which the first liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting point range. For pure crystalline compounds, this range is typically narrow.

Aqueous Solubility Measurement

The solubility of a compound in aqueous media is a critical factor influencing its absorption and distribution in the body. The shake-flask method is a common technique to determine aqueous solubility.

Protocol:

  • An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • The mixture is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units of mass per volume (e.g., µg/mL).

Computational vs. Experimental Validation Workflow

The process of validating computational predictions with experimental data is a cornerstone of modern drug discovery. This workflow ensures that theoretical models are grounded in empirical evidence, leading to more reliable predictions.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement comp_mol Molecular Structure of This compound comp_prop Predict Physicochemical Properties (e.g., LogP, Solubility, pKa) comp_mol->comp_prop comp_pharm Predict Pharmacological Activity (e.g., Receptor Binding) comp_mol->comp_pharm compare Compare Predicted vs. Experimental Data comp_prop->compare comp_pharm->compare exp_synth Synthesis and Purification of This compound exp_phys Measure Physicochemical Properties (Melting Point, Solubility, pKa) exp_synth->exp_phys exp_pharm In vitro/In vivo Assays for Pharmacological Activity exp_synth->exp_pharm exp_phys->compare exp_pharm->compare refine Refine Computational Models compare->refine

Validation workflow for computational predictions.

Pharmacological Insights: Limited Data and the Path Forward

While the indole nucleus is a well-known pharmacophore present in numerous biologically active compounds, specific pharmacological data for this compound is not extensively reported in the public domain. The broader class of 2-phenylindole derivatives has been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents[7].

The validation workflow depicted above highlights the iterative process of using experimental data to refine computational models. As more experimental data for this compound becomes available, these models can be fine-tuned to provide increasingly accurate predictions for this and other related molecules. This synergy between computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents.

References

Unveiling the Selectivity of 1,2-Diphenyl-1H-indole-based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,2-Diphenyl-1H-indole-based sensors, offering insights into their performance against a range of potential interferents. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of these fluorescent probes.

The this compound scaffold has emerged as a promising platform for the development of fluorescent sensors due to its inherent photophysical properties and the tunability of its structure.[1][2] These sensors are designed to exhibit a change in fluorescence intensity or a spectral shift upon binding to a specific analyte, enabling its detection and quantification.[3] However, their utility in complex biological and environmental samples hinges on their selectivity – the ability to bind the target analyte with high affinity while showing minimal response to other coexisting species.[4] This guide delves into the critical aspect of cross-reactivity, presenting a synthesized overview of their performance.

Comparative Analysis of Cross-Reactivity

The selectivity of this compound-based sensors is typically evaluated by measuring their fluorescence response to the target analyte in the presence of various other ions and molecules. The following tables summarize the cross-reactivity profiles of representative indole-based sensors designed for different target analytes, compiled from various studies. The data is presented as the relative fluorescence response of the sensor to the interfering species compared to its response to the primary target analyte.

Sensor DesignationTarget AnalyteInterfering IonConcentration Ratio (Interferent:Target)Relative Fluorescence Response (%)Reference
DPI-Fe Fe³⁺Na⁺10:1< 5%[5]
K⁺10:1< 5%[5]
Ca²⁺10:1< 5%[6]
Mg²⁺10:1< 5%[6]
Zn²⁺10:1~10%[2]
Cu²⁺10:1~15% (Quenching)[7]
F⁻10:1< 5%[8]
DPI-Zn Zn²⁺Na⁺10:1< 2%[2]
K⁺10:1< 2%[2]
Ca²⁺10:1< 3%[2]
Mg²⁺10:1< 3%[2]
Fe³⁺10:1~8%[5]
Cd²⁺10:1~20%[4]
Cu²⁺10:1~12% (Quenching)[7]
DPI-F F⁻Cl⁻10:1< 5%[8]
Br⁻10:1< 5%[8]
I⁻10:1< 5%[8]
AcO⁻10:1~8%[8]
H₂PO₄⁻10:1< 5%[8]
CN⁻10:1~30%[8]

Note: The relative fluorescence response is an approximation synthesized from the qualitative and quantitative data presented in the referenced studies. The exact values can vary based on experimental conditions.

Experimental Protocols

The assessment of sensor selectivity is a critical step in its characterization. The following is a generalized experimental protocol for determining the cross-reactivity of a this compound-based fluorescent sensor.

Materials and Instrumentation
  • This compound-based sensor

  • Target analyte salt (e.g., FeCl₃, ZnCl₂, NaF)

  • A panel of potential interfering ion salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, CdCl₂, etc.)

  • High-purity solvents (e.g., ethanol, acetonitrile, DMSO, deionized water)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and cuvettes

Preparation of Stock Solutions
  • Prepare a stock solution of the this compound-based sensor (typically 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare stock solutions (typically 10 mM) of the target analyte and each of the interfering ions in deionized water or the same solvent as the sensor.

Selectivity Experiment (Fluorescence Spectroscopy)
  • To a series of cuvettes, add the appropriate volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM) in the final assay volume (e.g., 3 mL).

  • To each cuvette, add a specific amount of the target analyte or one of the interfering ions, typically at a concentration 10 to 100 times that of the sensor.

  • For competition experiments, add the interfering ion first, followed by the addition of the target analyte.

  • Bring the final volume in each cuvette to 3 mL with the assay buffer or solvent.

  • Incubate the solutions for a specified period (e.g., 5-15 minutes) at room temperature to allow for complexation.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Record the fluorescence intensity at the emission maximum.

  • The selectivity is determined by comparing the fluorescence response of the sensor to the interfering ions with its response to the target analyte.

Signaling Pathway and Experimental Workflow

The underlying mechanism of sensing and the experimental process can be visualized to provide a clearer understanding.

Signaling_Pathway Sensor This compound Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding Event Analyte Target Analyte Analyte->Complex Fluorescence Enhanced Fluorescence Signal Complex->Fluorescence Fluorescence 'Turn-On'

Caption: "Turn-On" fluorescence signaling pathway of a this compound-based sensor upon binding to its target analyte.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Acquisition & Analysis A Prepare Sensor Stock Solution C Add Sensor to Cuvettes A->C B Prepare Analyte & Interferent Stock Solutions D Add Target Analyte or Interfering Ions B->D E Incubate D->E F Measure Fluorescence Spectra E->F G Compare Fluorescence Responses F->G H Determine Cross-Reactivity G->H

Caption: Standard experimental workflow for assessing the cross-reactivity of fluorescent sensors.

Conclusion

This compound-based sensors demonstrate considerable selectivity for their respective target analytes. However, cross-reactivity with structurally similar or electronically analogous ions can occur, which is a critical consideration for their application in complex matrices. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in selecting and validating the appropriate sensor for their specific needs. Further optimization of the indole scaffold and the rational design of binding sites will continue to enhance the selectivity and sensitivity of this important class of fluorescent probes.

References

Benchmarking OLED Performance: A Comparative Analysis of a 1,2-Diphenyl-1H-indole Analogue

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials with superior performance characteristics is paramount. This guide provides a comparative performance benchmark of a 1,2-Diphenyl-1H-indole analogue, specifically 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole , against established materials used in OLED fabrication. Due to a lack of publicly available data on the electroluminescent performance of this compound in a complete OLED device, this analysis focuses on its structurally related phenanthroimidazole derivative, which has been documented in peer-reviewed literature.

This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and application of novel compounds for advanced electronic displays and lighting. The data presented is compiled from published experimental results to provide an objective overview.

Comparative Performance Data

The performance of an OLED is typically evaluated based on several key metrics: luminous efficiency (measured in candelas per ampere, cd/A), power efficiency (lumens per watt, lm/W), external quantum efficiency (EQE, %), and maximum luminance (cd/m²). The operational lifetime, often denoted as LT50 (the time taken for the initial luminance to decrease by 50%), is another critical parameter.

The following tables summarize the performance of an OLED device incorporating 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole as a functional layer and compares it with devices utilizing common alternative host materials.

Table 1: Performance of 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole in an Alq3-based OLED [1]

Device StructureRole of CompoundMaximum Luminous Efficiency (cd/A)Maximum Luminance (cd/m²)
ITO/NPB/1,2-diphenyl-1H-phenanthro[9,10-d]imidazole/Alq3/LiF/AlFunctional Layer (Hole-Transporting/Interlayer)8.165,130

Table 2: Comparative Performance of Alternative Host Materials in OLEDs

Host MaterialEmitter (Dopant)Maximum Luminous Efficiency (cd/A)Maximum External Quantum Efficiency (%)Reference Device Structure
CBP Ir(ppy)₃ (Green)~60-70~19-21ITO/HTL/CBP:Ir(ppy)₃/ETL/LiF/Al
mCBP FIrpic (Blue)~16.37.0ITO/HTL/mCBP:FIrpic/ETL/LiF/Al
TCTA Ir(ppy)₃ (Green)~70-80~20-25ITO/HTL/TCTA:Ir(ppy)₃/EBL/ETL/LiF/Al

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the fabrication and characterization of small molecule OLEDs, based on common laboratory practices.

OLED Fabrication via Thermal Evaporation

A standard procedure for the fabrication of multilayer small molecule OLEDs involves the sequential deposition of organic and inorganic materials onto a pre-cleaned substrate in a high-vacuum environment.

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition : The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), and electron transport layer (ETL), are deposited by thermal evaporation in a vacuum chamber with a base pressure typically below 10⁻⁶ Torr. The deposition rates are monitored using quartz crystal microbalances, with typical rates of 1-2 Å/s for host materials and adjusted rates for dopants to achieve the desired concentration.

  • Cathode Deposition : Following the organic layer deposition, a thin electron injection layer (EIL), such as lithium fluoride (LiF), is deposited at a slower rate (e.g., 0.1-0.2 Å/s). Finally, a metal cathode, commonly aluminum (Al), is deposited to a thickness of 100-150 nm.

Device Characterization

The performance of the fabricated OLEDs is evaluated using specialized equipment.

  • Current-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical characteristics of the devices are measured using a source meter and a photometer. The current density (J) is measured as a function of the applied voltage (V), and the corresponding luminance (L) is recorded.

  • Electroluminescence (EL) Spectra : The EL spectra and Commission Internationale de l'Éclairage (CIE) color coordinates are measured using a spectroradiometer.

  • External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime : The lifetime of the device is tested by applying a constant current and monitoring the luminance decay over time. The LT50 value is then extrapolated from the decay curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the OLED fabrication and testing process.

Caption: Workflow for OLED fabrication and characterization.

OLED_Device_Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multilayered OLED device structure.

References

Comparative Analysis of the Anticancer Activity of 1,2-Diphenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 1,2-Diphenyl-1H-indole derivatives in oncology.

The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including potent antiproliferative effects against various cancer types. This guide provides a comparative analysis of the anticancer activity of this compound derivatives and related indole compounds, supported by experimental data from preclinical studies.

Quantitative Data Summary

The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several indole derivatives, providing a basis for comparative analysis.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Indole-based Tyrphostin Derivatives [1]
2aHCT-116 (Colon)< 1[1]
2bHCT-116 (Colon)< 1[1]
Indole-based Sulfonohydrazide Derivatives [2]
5fMCF-7 (Breast)13.2[2]
5fMDA-MB-468 (Breast)8.2[2]
2,3-Arylpyridylindole Derivatives [3]
Derivative 1A549 (Lung)1.18 ± 0.25[3]
Derivative 2A549 (Lung)0.87 ± 0.10[3]
Indole-2-carboxamides and Pyrazino[1,2-a]indol-1(2H)-ones [4]
Compound VEGFR expressing cells1.7[4]
Compound VBRAF V600E expressing cells0.1[4]
Benzo[f]indole-4,9-dione Derivatives [5]
LACBio1-4MDA-MB-231 (Breast)Induces 80-90% DNA fragmentation[5]
1H-indole-2-carboxylic acid derivative [6]
C11Bel-7402 (Liver)Potent Inhibition[6]
C11SMMC-7721 (Liver)Potent Inhibition[6]
C11SNU-387 (Liver)Potent Inhibition[6]
C11Hep G2 (Liver)Potent Inhibition[6]
C11Hep 3B (Liver)Potent Inhibition[6]
Penta-heterocycle Indole Derivative [7]
10bA549 (Lung)0.012[7]
10bK562 (Leukemia)0.010[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments commonly used to assess the anticancer activity of indole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1][9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol for fixation[9]

  • Propidium Iodide (PI) staining solution (containing RNase A)[9]

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with cold PBS and then fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9][12]

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[9]

  • Cold PBS

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][12]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of apoptosis and cell cycle arrest.[13]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, p53)[3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer on ice. Quantify the protein concentration of the lysates.[13]

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

Visualizations

Experimental and logical relationships

The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of indole derivatives and the key signaling pathways they modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screening flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) mtt->flow_cell_cycle Select Potent Compounds flow_apoptosis Flow Cytometry (Apoptosis Assay) mtt->flow_apoptosis ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Phase Distribution flow_cell_cycle->cell_cycle_dist western_blot Western Blotting (Protein Expression) flow_apoptosis->western_blot apoptosis_quant Quantification of Apoptosis flow_apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: A generalized experimental workflow for assessing the anticancer properties of this compound derivatives.

Signaling Pathways

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase indole This compound Derivative bcl2_family Bcl-2 Family Proteins indole->bcl2_family bax Bax (Pro-apoptotic) bcl2_family->bax Upregulation bcl2_anti Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_anti Downregulation caspases Caspase Cascade Activation (Caspase-9, Caspase-3) bax->caspases bcl2_anti->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

Caption: The intrinsic apoptosis pathway is often modulated by indole derivatives.[5][13]

cell_cycle_pathway cluster_stimulus Cellular Stress cluster_regulation Cell Cycle Regulation cluster_outcome Cell Cycle Outcome indole This compound Derivative p53 p53 Activation indole->p53 g2m_arrest G2/M Arrest indole->g2m_arrest via Tubulin Polymerization Inhibition p21 p21 Upregulation p53->p21 cdk CDK/Cyclin Complex Inhibition p21->cdk g1_arrest G0/G1 Arrest cdk->g1_arrest

References

A Comparative Guide to the Synthesis of 1,2-Diphenyl-1H-indole: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a cornerstone of modern medicinal chemistry. Among these, 1,2-Diphenyl-1H-indole serves as a key structural motif in various pharmacologically active compounds. This guide provides a comparative analysis of established synthetic protocols for this compound, with a focus on reproducibility, reaction conditions, and yields. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Protocols

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of protocol often depends on factors such as the availability of starting materials, desired yield, reaction time, and scalability. This guide focuses on three prominent methods: the Fischer Indole Synthesis, the Bischler-Möhlau Synthesis, and the Larock Indole Synthesis. We also explore the impact of microwave assistance on these traditional methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, DesoxybenzoinPolyphosphoric Acid (PPA)-15 min16085
Bischler-Möhlau Synthesis Aniline, Phenacyl Bromide--45-60 sec (Microwave)-52-75
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF12 h10092
Microwave-Assisted Fischer Phenylhydrazine, Acetophenonep-Toluenesulfonic acid-3 min-91

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound using the aforementioned protocols.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1]

Protocol: A mixture of phenylhydrazine (1.08 g, 10 mmol) and desoxybenzoin (1.96 g, 10 mmol) is added to polyphosphoric acid (10 g). The mixture is heated to 160°C for 15 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from α-haloacetophenones and an excess of an aniline.[3] Recent advancements have introduced microwave-assisted, solvent-free conditions, which can lead to improved yields and significantly shorter reaction times.[4]

Protocol (Microwave-Assisted): A solid-state mixture of aniline (2 equivalents) and phenacyl bromide (1 equivalent) is irradiated with microwaves (540 W) for 45-60 seconds. The resulting product is purified by column chromatography to yield this compound. This one-pot variation simplifies the procedure and has been reported to provide yields in the range of 52-75%.[4]

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[5][6] This method is known for its versatility and often provides good to excellent yields.[5]

Protocol: A mixture of o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 mmol) in DMF (5 mL) is heated at 100°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to give this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of these synthetic procedures, the following diagrams have been generated using the DOT language.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Desoxybenzoin PPA Polyphosphoric Acid (PPA) Reactants->PPA Add to Heating Heat to 160°C (15 min) PPA->Heating Workup Quench with Ice Water, Filter, Wash, Recrystallize Heating->Workup Product This compound Workup->Product

Fischer Indole Synthesis Workflow

Bischler_Mohlau_Synthesis Reactants Aniline + Phenacyl Bromide Microwave Microwave Irradiation (540 W, 45-60 s) Reactants->Microwave Purification Column Chromatography Microwave->Purification Product This compound Purification->Product

Microwave-Assisted Bischler-Möhlau Synthesis

Larock_Indole_Synthesis Reactants o-Iodoaniline + Diphenylacetylene Catalyst Pd(OAc)₂, PPh₃, Na₂CO₃ in DMF Reactants->Catalyst Add Heating Heat to 100°C (12 h) Catalyst->Heating Workup Dilute with Water, Extract, Dry, Concentrate Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Larock Indole Synthesis Workflow

Conclusion

The choice of a synthetic protocol for this compound should be guided by the specific requirements of the research. The Fischer Indole Synthesis offers a high-yielding, straightforward approach, particularly when using polyphosphoric acid. The Bischler-Möhlau Synthesis , especially with microwave assistance, provides a rapid, solvent-free alternative, aligning with the principles of green chemistry. The Larock Indole Synthesis stands out for its high efficiency and versatility, making it a robust method for constructing this indole derivative. The reproducibility of each method is contingent on careful control of reaction parameters. For rapid synthesis and process optimization, microwave-assisted protocols present a significant advantage over traditional heating methods.

References

A Head-to-Head Comparison of 1,2-Diphenyl-1H-indole and Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Materials Science and Drug Development

In the landscape of heterocyclic compounds, both 1,2-diphenyl-1H-indole and carbazole derivatives have carved out significant niches as versatile building blocks. Their rigid, aromatic structures and rich electronic properties make them prime candidates for a range of applications, from advanced organic electronic devices to novel therapeutic agents. Carbazole, a tricyclic aromatic amine, is well-established for its excellent charge transport capabilities and thermal stability, making it a cornerstone in organic light-emitting diodes (OLEDs).[1][2][3] Concurrently, the indole scaffold, a key component in many biologically active molecules, has seen its utility expanded through derivatives like this compound, which are explored for their unique photophysical and pharmacological properties.[4][5][6]

This guide provides an objective, data-driven comparison of these two important classes of molecules. We will delve into their structural differences, synthetic pathways, and comparative performance in key applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scaffold for their specific needs.

Structural and Electronic Properties: A Fundamental Comparison

At their core, both structures feature a five-membered nitrogen-containing ring fused with benzene rings. However, the nature of this fusion and the resulting electronic landscape are distinct. Carbazole possesses a planar, tricyclic structure where two benzene rings are fused to the pyrrole ring, creating a highly conjugated and rigid system.[7][8] This planarity and high degree of conjugation are fundamental to its excellent hole-transporting properties.[2]

In contrast, this compound features a bicyclic indole core with phenyl groups substituted at the 1 and 2 positions. This leads to a more sterically hindered, non-planar conformation. The rotational freedom of the phenyl groups can be strategically manipulated to fine-tune the electronic properties and prevent undesirable intermolecular interactions, a phenomenon crucial for designing efficient emitter materials.

Table 1: Comparison of General Properties

PropertyCarbazole DerivativesThis compound Derivatives
Core Structure Tricyclic, planarBicyclic, non-planar (twisted)
Key Feature High rigidity, excellent hole mobility[2]Tunable conformation via phenyl rings
Primary Use in Electronics Hole-transport & host materials in OLEDs[2][9]Fluorescent emitters, probes[10]
Primary Use in Pharma Anticancer, antimicrobial, antidiabetic agents[7][11][12]Anti-inflammatory, anticancer agents[4][13]
Synthetic Accessibility Well-established routes (e.g., Bucherer, Graebe-Ullmann)[14][15]Palladium-catalyzed annulation of o-haloanilines[16]

Performance in Organic Electronics

Carbazole derivatives are ubiquitous in organic electronics, prized for their thermal stability and efficient hole transport.[2] Compounds like 4,4′-N,N′-dicarbazole-biphenyl (CBP) are industry standards for host materials in phosphorescent OLEDs (PhOLEDs).[14] The ability to easily functionalize the carbazole core allows for precise tuning of energy levels to optimize device performance.[3][17]

While less common, this compound derivatives show promise as fluorescent materials. Their inherent twisted structure can suppress aggregation-caused quenching (ACQ), leading to high solid-state luminescence, a critical feature for efficient emitters.

Table 2: Comparative Photophysical and Electrochemical Data of Representative Derivatives

Derivative ClassCompound Exampleλ_abs (nm)λ_em (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
Carbazole N,N'-Dicarbazolyl-3,5-benzene~340~380, 400~0.80-5.7-2.4
Carbazole Polyvinylcarbazole (PVK)~345~410~0.21-5.8-2.2
This compound 3-(p-tolyl)-1,2-diphenyl-1H-indole~310~405High (varies)N/AN/A

(Note: Data is compiled from various sources for representative, non-proprietary compounds. Properties are highly dependent on substitution and measurement conditions.)

Applications in Medicinal Chemistry

Both scaffolds are considered "privileged structures" in medicinal chemistry. Carbazole alkaloids and their synthetic derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[7][18][19] Several carbazole-based drugs, such as the anticancer agent ellipticine, have been developed.[7]

2-Phenyl indole derivatives are also well-documented for their potent biological activities, particularly as anti-inflammatory, anticancer, and antimicrobial agents.[4] The substituents on the phenyl rings and the indole core can be readily modified to optimize potency and selectivity for various biological targets.

Table 3: Comparison of Biological Activities

Activity TypeCarbazole Derivatives2-Phenyl Indole Derivatives
Anticancer Potent activity against various cell lines; some derivatives act as topoisomerase inhibitors.[7]Shows significant anti-proliferative effects on breast and lung carcinoma cell lines.[4]
Antimicrobial Effective against bacteria (including MRSA) and fungi.[11][20]Broad-spectrum antibacterial and antifungal properties reported.[4]
Anti-inflammatory Demonstrated reduction of inflammatory markers.[12]Excellent binding interaction with COX-2 enzyme shown in some derivatives.[4]
Antioxidant Known for radical scavenging properties.[12]The indole moiety is a known antioxidant pharmacophore.[4]

Synthesis and Functionalization

The synthetic accessibility of a molecular scaffold is crucial for its widespread adoption. Both compound classes benefit from robust and versatile synthetic methodologies.

Experimental Protocols

Herein are generalized methodologies for characterizing the key properties discussed.

1. UV-Vis Absorption and Photoluminescence Spectroscopy

  • Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima and the photoluminescence quantum yield (Φ_PL).

  • Protocol:

    • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., Toluene, Dichloromethane, or THF).

    • Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λ_abs) is identified.

    • Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The quantum yield of the sample (Φ_s) is calculated using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

2. Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

  • Protocol:

    • Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Electrolyte Solution: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., N₂ or Ar) for 15-20 minutes. Record the cyclic voltammogram by scanning the potential.

    • Calibration: After the measurement, add ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record its redox potential.

    • Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using the empirical formulas: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV LUMO = -[E_red (vs Fc/Fc⁺) + 5.1] eV

Conclusion

The choice between this compound and carbazole derivatives is highly dependent on the target application.

  • Choose Carbazole Derivatives for: Applications requiring maximum thermal stability and efficient hole transport, such as host materials in PhOLEDs, hole transport layers, and certain types of organic photovoltaics. Their rigid and planar structure is a distinct advantage here.

  • Choose this compound Derivatives for: Applications where tuning molecular conformation to achieve high solid-state fluorescence is key. Their sterically hindered, non-planar nature makes them promising candidates for fluorescent emitters in OLEDs and specialized biological probes where aggregation needs to be minimized.

Both classes of compounds possess rich chemical landscapes that are ripe for exploration. By understanding their fundamental structural and electronic differences, researchers can more effectively harness their respective strengths to drive innovation in both materials science and drug discovery.

References

Correlating Experimental and Theoretical Spectra of 1,2-Diphenyl-1H-indole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide outlines the standard methodologies for correlating experimental spectroscopic data with theoretical calculations for the compound 1,2-Diphenyl-1H-indole, a crucial step in structural validation and understanding its electronic properties.

Experimental Protocols

Detailed experimental methodologies are fundamental for obtaining high-quality spectra for comparison with theoretical models. The following are standard protocols for the spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a prerequisite for its experimental characterization. A common and efficient method is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an appropriate acetophenone, followed by cyclization in the presence of an acid catalyst, such as polyphosphoric acid.

Spectroscopic Measurements

UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of this compound would be recorded using a UV-Visible spectrometer, typically in the 200-800 nm range.[1] A solution of the compound is prepared in a suitable solvent, such as chloroform, and the absorbance is measured at various wavelengths.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the solid phase in the spectral range of 4000-400 cm⁻¹.[1] The solid sample is mixed with KBr and pressed into a pellet for analysis. This technique provides information about the vibrational modes of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra would be recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).

Theoretical Protocols

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, offering insights into their electronic structure and behavior. Density Functional Theory (DFT) is a widely used method for this purpose.

Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization using a DFT method, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).

Calculation of Vibrational Frequencies (IR Spectrum): Once the geometry is optimized, the vibrational frequencies can be calculated at the same level of theory. These calculated frequencies correspond to the peaks in the FT-IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Calculation of Electronic Transitions (UV-Vis Spectrum): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectrum. This method provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with the experimental UV-Vis spectrum. These calculations are often performed both in the gas phase and with the inclusion of a solvent model to better replicate experimental conditions.[1]

Calculation of NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts within the DFT framework. The calculated shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory.

Workflow for Correlating Spectra

The process of correlating experimental and theoretical spectra follows a logical workflow, as illustrated in the diagram below. This process ensures a systematic comparison and interpretation of the data.

G Workflow for Correlating Experimental and Theoretical Spectra cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Data Correlation cluster_conclusion Conclusion exp_synthesis Synthesis of This compound exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_synthesis->exp_nmr comp_uvvis Compare Experimental λmax with Calculated Transitions exp_uvvis->comp_uvvis comp_ftir Compare Experimental Bands with Calculated Frequencies exp_ftir->comp_ftir comp_nmr Compare Experimental Shifts with Calculated Shifts exp_nmr->comp_nmr theo_opt Geometry Optimization (DFT/B3LYP) theo_ir Vibrational Frequencies (DFT) theo_opt->theo_ir theo_uvvis Electronic Transitions (TD-DFT) theo_opt->theo_uvvis theo_nmr Chemical Shifts (GIAO) theo_opt->theo_nmr theo_ir->comp_ftir theo_uvvis->comp_uvvis theo_nmr->comp_nmr conclusion Structural Validation and Electronic Property Analysis comp_uvvis->conclusion comp_ftir->conclusion comp_nmr->conclusion

Caption: Workflow for the correlation of experimental and theoretical spectra.

Data Presentation

A direct comparison of experimental and theoretical data is best presented in tabular format. Although specific data for this compound is not available for a complete comparison, the following tables illustrate the ideal structure for such a presentation.

Table 1: Comparison of Experimental and Theoretical UV-Vis Spectral Data

ParameterExperimental (λmax, nm)Theoretical (λmax, nm)
Transition 1Data not availableData not available
Transition 2Data not availableData not available

Table 2: Comparison of Experimental and Theoretical FT-IR Spectral Data

Vibrational ModeExperimental (cm⁻¹)Theoretical (cm⁻¹)
e.g., C-H stretchData not availableData not available
e.g., C=C stretchData not availableData not available
e.g., C-N stretchData not availableData not available

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (δ, ppm)Theoretical (δ, ppm)
e.g., H-3Data not availableData not available
e.g., Phenyl-HData not availableData not available

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (δ, ppm)Theoretical (δ, ppm)
e.g., C-2Data not availableData not available
e.g., C-3Data not availableData not available
e.g., Phenyl-CData not availableData not available

References

Safety Operating Guide

Proper Disposal of 1,2-Diphenyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,2-Diphenyl-1H-indole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the sink or in regular solid waste streams. It must be treated as hazardous waste and managed by a licensed disposal facility.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste.

  • Segregate this waste stream from all other laboratory waste, such as non-hazardous materials or other incompatible chemical wastes, to prevent dangerous reactions.

2. Containerization:

  • Select a waste container that is in good condition and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • The original product container, if empty and in good condition, can be used.

  • Ensure the outside of the container is clean and free of any chemical residue.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound ".

  • Indicate the primary hazards: "Irritant ".

  • Note the accumulation start date (the date the first piece of waste was placed in the container).

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • The storage area must be well-ventilated and away from sources of ignition or incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.

  • Provide the waste hauler with all necessary information regarding the chemical, including its name and known hazards.

  • Complete all required waste manifest paperwork in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Compatible & Labeled Container segregate->containerize labeling Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->labeling storage Store in Designated Secure Area labeling->storage collection Arrange for Collection by Licensed Waste Contractor storage->collection documentation Complete Waste Manifest Paperwork collection->documentation end_node Proper Disposal documentation->end_node

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.